6-Bromo-8-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKJLRAFMKRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625506 | |
| Record name | 6-Bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
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Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178396-31-1 | |
| Record name | 6-Bromo-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178396-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-8-methylquinoline | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-bromo-8-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with readily available starting materials and employing well-established chemical transformations. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Proposed Synthetic Pathway
The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-bromo-2-methylaniline, from o-toluidine. The second stage is the construction of the quinoline ring system via a Skraup reaction.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a framework for the synthesis.
Stage 1: Synthesis of 4-Bromo-2-methylaniline
This precursor is synthesized from o-toluidine in a three-step process involving acetylation, bromination, and hydrolysis.
Step 1a: Acetylation of o-Toluidine
-
Reaction: o-Toluidine is reacted with acetic anhydride in the presence of glacial acetic acid to form N-(2-methylphenyl)acetamide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine, glacial acetic acid, and acetic anhydride.
-
Heat the mixture to reflux and maintain for 2.5-3.0 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(2-methylphenyl)acetamide.
-
Step 1b: Bromination of N-(2-methylphenyl)acetamide
-
Reaction: The acetylated product is brominated using liquid bromine.
-
Procedure:
-
Dissolve N-(2-methylphenyl)acetamide in a suitable solvent (e.g., glacial acetic acid) in a reaction flask.
-
Cool the solution in an ice bath and slowly add liquid bromine dropwise while maintaining the temperature at 50-55°C.
-
After the addition is complete, continue stirring for a specified period until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium sulfite to quench excess bromine and precipitate the product.
-
Collect the solid N-(4-bromo-2-methylphenyl)acetamide by vacuum filtration, wash with water, and dry.
-
Step 1c: Hydrolysis to 4-Bromo-2-methylaniline
-
Reaction: The bromo-acetylated compound is hydrolyzed under acidic conditions.
-
Procedure:
-
Suspend N-(4-bromo-2-methylphenyl)acetamide in a mixture of concentrated hydrochloric acid and dioxane.
-
Heat the mixture to reflux for 1.5-2.5 hours.
-
After cooling, neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8-10.
-
The product, 4-bromo-2-methylaniline, will separate as an oily layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.
-
Stage 2: Skraup Synthesis of this compound
-
Reaction: 4-Bromo-2-methylaniline is reacted with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent to yield this compound.
-
Procedure:
-
In a large round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.
-
To this, add 4-bromo-2-methylaniline and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the mixture with vigorous stirring.
-
Slowly add glycerol to the heated mixture. The reaction is exothermic and should be carefully controlled.
-
After the addition of glycerol is complete, continue heating the reaction mixture at a specified temperature for several hours.
-
Upon completion, cool the reaction mixture and cautiously pour it into a large volume of ice water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
The crude this compound will precipitate. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by steam distillation.
-
Quantitative Data
The following tables summarize the key physical properties and expected yields for the intermediates and the final product.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| o-Toluidine | C₇H₉N | 107.15 | Colorless liquid |
| N-(2-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | White solid |
| N-(4-bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | White solid |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Oily liquid |
| This compound | C₁₀H₈BrN | 222.08 | Solid |
Table 2: Reaction Yields
| Reaction Step | Product | Reported Yield (%) |
| Acetylation of o-toluidine | N-(2-methylphenyl)acetamide | High |
| Bromination | N-(4-bromo-2-methylphenyl)acetamide | Good |
| Hydrolysis | 4-Bromo-2-methylaniline | Good |
| Skraup Reaction | This compound | Moderate |
Note: Yields are dependent on specific reaction conditions and scale.
Experimental Workflow Visualization
The logical workflow for the synthesis and purification of this compound is presented in the following diagram.
Safety Considerations
The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. It is imperative to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment. Careful control of the reaction temperature and the rate of addition of reagents is crucial. The use of a moderator, such as ferrous sulfate, is often recommended to temper the reaction's vigor.[1] All waste materials should be handled and disposed of in accordance with institutional safety guidelines.
References
A Technical Guide to the Skraup Synthesis of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Skraup synthesis for preparing 6-Bromo-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. The guide details the underlying reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.
Introduction to the Skraup Synthesis
The Skraup synthesis is a classic and powerful chemical reaction used to synthesize quinolines.[1] Named after Czech chemist Zdenko Hans Skraup, the archetypal reaction involves heating an aniline with sulfuric acid, glycerol, and a suitable oxidizing agent to form the quinoline ring system.[1][2] The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein.[3] This is followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the aromatic quinoline derivative.[4][5]
This method is highly versatile for producing substituted quinolines by starting with a substituted aniline.[2] For the synthesis of this compound, the required starting material is 4-Bromo-2-methylaniline. The reaction is known for being highly exothermic and potentially violent if not properly controlled; therefore, moderators such as ferrous sulfate are often employed to ensure a smoother process.[1][3]
Reaction Mechanism
The synthesis of this compound proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[4][6]
-
Michael Addition: The amino group of 4-Bromo-2-methylaniline acts as a nucleophile and undergoes a conjugate addition to acrolein.[4][5]
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution (cyclization) to form a 1,2-dihydroquinoline derivative.[3][5]
-
Oxidation: The dihydroquinoline intermediate is then oxidized by an oxidizing agent (e.g., nitrobenzene or arsenic acid) to furnish the final aromatic product, this compound.[3][4]
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocol
The following protocol is a generalized procedure adapted from established methodologies for the Skraup synthesis of quinoline and its derivatives.[3][4][7] The primary starting material for this specific synthesis is 4-Bromo-2-methylaniline.
3.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| 4-Bromo-2-methylaniline | 186.05 | 18.6 g | 0.10 | Starting Material |
| Anhydrous Glycerol | 92.09 | 29.4 g (23.4 mL) | 0.32 | Ring Component |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - | Catalyst, Dehydrating Agent |
| Nitrobenzene | 123.11 | 12.3 g (10.2 mL) | 0.10 | Oxidizing Agent |
| Ferrous Sulfate Heptahydrate | 278.01 | 2.0 g | - | Moderator |
| Sodium Hydroxide Solution | 40.00 | As needed (e.g., 40% w/v) | - | Neutralization |
| Water | 18.02 | As needed | - | Dilution, Steam Distillation |
3.2 Procedure
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 18.6 g of 4-Bromo-2-methylaniline, 29.4 g of anhydrous glycerol, and 12.3 g of nitrobenzene.
-
Acid Addition: While stirring the mixture vigorously, slowly and carefully add 30 mL of concentrated sulfuric acid. The addition is exothermic and the temperature should be monitored.
-
Moderator Addition: Add 2.0 g of ferrous sulfate heptahydrate to the mixture.[3]
-
Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at approximately 140-150°C for 3 to 5 hours.[3] If the reaction becomes too vigorous, the heating source should be removed temporarily.[7]
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to below 100°C. Cautiously dilute the mixture with about 300 mL of water. Transfer the mixture to a larger flask suitable for steam distillation.
-
Removal of Oxidant: Steam distill the mixture to remove any unreacted nitrobenzene.[8]
-
Basification and Product Distillation: Make the remaining solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide while cooling the flask. This will liberate the free quinoline base.
-
Purification: Steam distill the alkaline mixture. The this compound will co-distill with the water. Collect the milky distillate.[7][8]
-
Isolation: The product can be isolated from the distillate by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Experimental Workflow and Data
The overall workflow for the synthesis is outlined below. It is critical to adhere to safety precautions due to the highly exothermic nature of the reaction.
Caption: Experimental workflow for the Skraup synthesis.
Quantitative Data Summary
| Parameter | Value / Observation | Reference |
| Reaction Temperature | 140-150 °C | [3] |
| Reaction Time | 3-5 hours | [3][7] |
| Expected Yield | 70-90% (based on analogous reactions) | [3][7] |
| Starting Material | 4-Bromo-2-methylaniline | - |
| Final Product | This compound | - |
| Physical Form | Solid | |
| Molecular Weight | 222.08 g/mol |
Note: The yield for the specific synthesis of this compound is not explicitly reported in the provided search results and is an estimation based on typical Skraup syntheses.
Safety Considerations
-
The Skraup synthesis is notoriously exothermic and can become violent if the reagents are mixed too quickly or if the initial heating is not carefully controlled.[1][3]
-
Concentrated sulfuric acid is highly corrosive and must be handled with extreme care, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety goggles.
-
The reaction should be performed in a well-ventilated fume hood.
-
The addition of sulfuric acid should be slow and with efficient stirring and cooling if necessary.
-
The use of ferrous sulfate as a moderator is strongly recommended to ensure a smoother reaction profile.[1][3]
Conclusion
The Skraup synthesis remains a fundamental and relevant method for the preparation of quinolines. By utilizing 4-Bromo-2-methylaniline as the starting material, this guide provides a robust framework for the successful synthesis of this compound. Careful control over reaction conditions, particularly temperature, is paramount to ensure both a safe procedure and a high yield of the desired product. The resulting compound serves as a valuable building block for further derivatization in drug discovery and development.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. iipseries.org [iipseries.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Knorr Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The Knorr quinoline synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1886, remains a pivotal method for the preparation of 2-hydroxyquinolines, also known as 2-quinolones.[1][2] This reaction, involving the acid-catalyzed intramolecular cyclization of β-ketoanilides, offers a versatile and straightforward route to a class of compounds with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the Knorr synthesis, including its mechanism, detailed experimental protocols for the synthesis of substituted quinolines, and a summary of relevant quantitative data.
Core Principles and Reaction Mechanism
The Knorr quinoline synthesis proceeds in two main stages: the formation of a β-ketoanilide intermediate, followed by an acid-catalyzed cyclization. The initial β-ketoanilide is typically prepared by reacting an aniline with a β-ketoester.[3]
The subsequent cyclization is the key step of the Knorr synthesis and is generally promoted by strong acids such as sulfuric acid or polyphosphoric acid (PPA).[2][4] The reaction mechanism involves the protonation of the carbonyl oxygen of the keto group, which activates the molecule for an intramolecular electrophilic attack on the aniline ring. This is followed by dehydration to yield the final 2-hydroxyquinoline product.
A critical aspect of this chemistry is the closely related Conrad-Limpach-Knorr synthesis, where the reaction temperature plays a crucial role in determining the isomeric product.[5][6] At lower temperatures, the reaction often favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures promote the formation of the thermodynamically more stable 2-hydroxyquinolines (Knorr product).[5][6] This selectivity is attributed to the initial site of attack of the aniline on the β-ketoester.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of substituted quinolines via the Knorr reaction. Below are representative protocols for the preparation of the β-ketoanilide precursor and its subsequent cyclization.
Protocol 1: Synthesis of a Substituted β-Ketoanilide
Objective: To synthesize N-(4-bromophenyl)-3-oxobutanamide, a precursor for 6-bromo-4-methylquinolin-2(1H)-one.[3]
Materials:
-
4-Bromoaniline
-
tert-Butyl acetoacetate
-
Toluene
-
Ethylenediamine (catalyst)
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of 4-bromoaniline (1.0 equivalent) in toluene, add tert-butyl acetoacetate (1.1 equivalents) and a catalytic amount of ethylenediamine.
-
Reflux the mixture for 12 hours, collecting the evolved tert-butanol using a Dean-Stark apparatus.
-
After cooling, wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromophenyl)-3-oxobutanamide. The product can be purified by recrystallization or column chromatography.
Protocol 2: Knorr Cyclization to a Substituted 2-Hydroxyquinoline
Objective: To synthesize 6-bromo-4-methylquinolin-2(1H)-one from N-(4-bromophenyl)-3-oxobutanamide.[3]
Materials:
-
N-(4-bromophenyl)-3-oxobutanamide
-
Concentrated Sulfuric Acid
-
Ice water
Procedure:
-
Carefully add N-(4-bromophenyl)-3-oxobutanamide to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Allow the mixture to warm to room temperature and then heat to 60-70 °C for 5 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropyl alcohol.
Quantitative Data
The yield and reaction conditions for the Knorr synthesis can vary significantly depending on the nature of the substituents on both the aniline and the β-ketoester. The following tables summarize representative quantitative data from the literature.
| Aniline Derivative | β-Ketoester | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Bromoaniline | tert-Butyl acetoacetate | H₂SO₄ | 70 | 5 | 6-Bromo-4-methylquinolin-2(1H)-one | 84 | [3] |
| Aniline | Ethyl acetoacetate | H₂SO₄ | 100 | - | 4-Methylquinolin-2(1H)-one | - | [7] |
| 4-Amino-6-bromoveratrole | Ethyl acetoacetate | H₂SO₄ | - | - | 6-Bromo-7,8-dimethoxy-4-methylquinolin-2(1H)-one | - | [7] |
| 4-Ethylaniline | Ethyl 4,4,4-trifluoroacetoacetate | ZnCl₂ | - | - | 6-Ethyl-4-(trifluoromethyl)quinolin-2(1H)-one | - | [7] |
Table 1: Synthesis of Substituted 2-Hydroxyquinolines via Knorr Synthesis
| β-Ketoanilide | Acid Catalyst | Acid Amount | Temperature (°C) | Product | Yield (%) | Reference |
| Benzoylacetanilide | Polyphosphoric Acid | Large Excess | - | 2-Hydroxy-4-phenylquinoline | High | [4] |
| Benzoylacetanilide | Polyphosphoric Acid | Small Amount | - | 4-Hydroxy-2-phenylquinoline | - | [4] |
Table 2: Influence of Acid Catalyst Amount on Product Formation
Visualizing the Knorr Synthesis
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and workflows in the Knorr quinoline synthesis.
Conclusion
The Knorr quinoline synthesis is a robust and adaptable method for the preparation of a wide array of substituted 2-hydroxyquinolines. By carefully selecting the starting materials and controlling the reaction conditions, particularly the choice of acid catalyst and temperature, researchers can efficiently synthesize target molecules with desired substitution patterns. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and development of novel quinoline-based compounds. Further exploration into greener catalysts and reaction conditions continues to enhance the utility and applicability of this classic named reaction in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-8-methylquinoline. Due to the limited availability of in-depth experimental data in peer-reviewed literature, this guide synthesizes information from computational predictions, data for structurally related compounds, and general principles of quinoline chemistry to offer a valuable resource for researchers.
Core Chemical and Physical Data
This compound is a substituted quinoline with a bromine atom at the 6-position and a methyl group at the 8-position. Its core identifiers and computed physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| CAS Number | 178396-31-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC(=CC2=C1N=CC=C2)Br | [1] |
| InChI Key | RYYKJLRAFMKRSC-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [2] |
| XLogP3 | 3.3 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
Table 2: Reported (Potentially Experimental) Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | 51 °C | Not specified | |
| Boiling Point | 125 °C | 0.2 Torr |
Note: The melting and boiling point data are from a single commercial source and should be treated with caution pending experimental verification.
Solubility: Experimentally determined quantitative solubility data for this compound in common organic solvents is not readily available in the public domain. However, based on its chemical structure, it is expected to be soluble in many organic solvents. For the related compound 6-bromo-2-methylquinoline, solubility has been studied in a range of solvents, showing the highest solubility in toluene, followed by ethyl acetate, acetone, and acetonitrile, with very low solubility in water.[3]
Spectroscopic Properties
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the reviewed literature. The following represents a generalized protocol for acquiring such data.
Experimental Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Utilize a standard one-pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width of ~220 ppm is necessary.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it as a thin film on a salt plate (if the melting point is low) or using an ATR accessory.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions will be determined. The presence of bromine should result in a characteristic M+2 isotopic pattern.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the quinoline ring system and the bromo and methyl substituents. The quinoline nucleus is generally susceptible to both electrophilic and nucleophilic substitution.
-
Electrophilic Substitution: The benzene ring of the quinoline is activated towards electrophilic attack. The precise location of substitution will be directed by the existing bromo and methyl groups.
-
Nucleophilic Substitution: The bromine atom at the 6-position can potentially be displaced by strong nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex derivatives.
-
Reactions at the Nitrogen Atom: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated.
Synthesis
General Experimental Protocol for Quinoline Synthesis (Skraup Synthesis Adaptation)
A potential synthesis could be adapted from the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
-
Reactants: 4-bromo-2-methylaniline, glycerol, a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), and concentrated sulfuric acid.
-
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 4-bromo-2-methylaniline and glycerol.
-
Add the oxidizing agent portion-wise to control the exothermic reaction.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into an excess of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the product by steam distillation or column chromatography.
-
Biological Activity
There is currently a lack of specific data in the public domain regarding the biological activity and potential signaling pathway interactions of this compound. However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The biological profile of this compound would need to be determined through experimental screening.
Hypothetical Biological Evaluation Workflow
Given the absence of specific biological data, a generalized workflow for the preliminary biological evaluation of a novel chemical entity like this compound is presented below.
Safety Information
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science, owing to the versatile reactivity of the quinoline scaffold. This technical guide has compiled the available information on its physical and chemical properties. However, a significant need exists for experimental validation of its physicochemical properties, detailed spectroscopic characterization, and comprehensive biological evaluation to unlock its full potential. Researchers are encouraged to use the provided general protocols as a starting point for their investigations.
References
An In-depth Technical Guide to 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data and illustrative experimental workflows relevant to the study and application of 6-Bromo-8-methylquinoline, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry.
Core Molecular Data
This compound is a substituted quinoline with the chemical formula C₁₀H₈BrN.[1] Its molecular structure consists of a quinoline core with a bromine atom substituted at the 6th position and a methyl group at the 8th position. This specific substitution pattern influences its chemical reactivity and potential biological activity.
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₀H₈BrN[1] |
| Molecular Weight | 222.08 g/mol |
| CAS Number | 178396-31-1[1] |
| Physical Form | Solid |
| Purity | Typically ≥97% |
Experimental Protocols and Methodologies
The synthesis and characterization of quinoline derivatives like this compound are foundational activities in drug discovery and materials science. While specific synthesis routes can be proprietary, a general approach often involves the bromination of 8-methylquinoline.
General Synthesis Approach: Electrophilic Bromination
A common method for synthesizing brominated quinolines is through electrophilic aromatic substitution.
-
Reactant Preparation : 8-methylquinoline is dissolved in a suitable solvent, such as concentrated sulfuric acid, which also acts as a catalyst.
-
Brominating Agent : A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is slowly added to the reaction mixture. The temperature is carefully controlled, often kept low initially, to manage the reaction's exothermicity and selectivity.
-
Reaction Monitoring : The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Isolation : Upon completion, the reaction mixture is neutralized, typically by pouring it over ice and then adding a base (e.g., sodium hydroxide solution) until the solution is alkaline. The crude product often precipitates and can be collected by filtration.
-
Purification : The isolated solid is then purified, commonly through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the positions of the bromine and methyl substituents on the quinoline ring.
-
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, which should match the calculated value of 222.08 g/mol .
-
Melting Point Analysis : The melting point of the purified solid is measured and compared to literature values as an indicator of purity.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent in-vitro screening of a novel quinoline derivative such as this compound. This process is typical in the early stages of drug discovery research.
Caption: Workflow for Synthesis and Screening of a Quinoline Derivative.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Bromo-8-methylquinoline by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 6-Bromo-8-methylquinoline. These predictions are derived from the known chemical shifts of 6-bromoquinoline and 8-methylquinoline, taking into account the electronic effects of the bromo and methyl substituents on the quinoline ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 | ~8.95 | dd | J = 4.2, 1.7 |
| H-3 | ~7.45 | dd | J = 8.3, 4.2 |
| H-4 | ~8.20 | dd | J = 8.3, 1.7 |
| H-5 | ~8.15 | d | J = 2.0 |
| H-7 | ~7.80 | d | J = 2.0 |
| CH₃ (at C-8) | ~2.85 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~151.5 |
| C-3 | ~122.0 |
| C-4 | ~136.5 |
| C-4a | ~148.0 |
| C-5 | ~133.0 |
| C-6 | ~121.0 |
| C-7 | ~135.0 |
| C-8 | ~130.0 |
| C-8a | ~129.0 |
| CH₃ (at C-8) | ~18.0 |
Reference Spectroscopic Data
The predictions above are based on the experimental data for the following related compounds.
Table 3: ¹H and ¹³C NMR Spectral Data for 6-Bromoquinoline [1]
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~8.90 | dd | J = 4.2, 1.7 |
| H-3 | ~7.41 | dd | J = 8.3, 4.2 |
| H-4 | ~8.15 | dd | J = 8.3, 1.7 |
| H-5 | ~8.08 | d | J = 9.0 |
| H-7 | ~7.72 | dd | J = 9.0, 2.2 |
| H-8 | ~8.00 | d | J = 2.2 |
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2 | ~151.2 |
| C-3 | ~121.8 |
| C-4 | ~136.0 |
| C-4a | ~147.9 |
| C-5 | ~130.3 |
| C-6 | ~120.7 |
| C-7 | ~132.8 |
| C-8 | ~129.0 |
| C-8a | ~128.5 |
Table 4: ¹H and ¹³C NMR Spectral Data for 8-Methylquinoline
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | 8.94 | dd | J = 4.2, 1.7 |
| H-3 | 7.38 | dd | J = 8.3, 4.2 |
| H-4 | 8.12 | dd | J = 8.3, 1.7 |
| H-5 | 7.56 | d | J = 8.1 |
| H-6 | 7.43 | t | J = 7.6 |
| H-7 | 7.65 | d | J = 7.1 |
| CH₃ (at C-8) | 2.83 | s | - |
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2 | 149.3 |
| C-3 | 121.0 |
| C-4 | 136.1 |
| C-4a | 147.0 |
| C-5 | 128.8 |
| C-6 | 125.9 |
| C-7 | 130.0 |
| C-8 | 126.4 |
| C-8a | 126.4 |
| CH₃ (at C-8) | 17.8 |
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[1]
3.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette.
-
Capping: Securely cap the NMR tube.
3.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).[1]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
3.3 Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: For ¹H NMR, integrate the peaks to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
Mandatory Visualizations
The following diagrams illustrate the molecular structure of this compound and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR spectroscopic analysis.
References
Mass Spectrometry Analysis of 6-Bromo-8-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry (MS) analysis of 6-Bromo-8-methylquinoline. Due to the limited availability of public experimental data for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of related quinoline and bromo-aromatic compounds. The methodologies and expected data outlined herein offer a robust framework for researchers engaged in the synthesis, characterization, and application of this compound.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions. The presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[1][2] The molecular weight of this compound is approximately 222.08 g/mol .[3]
Below is a summary of the predicted key ions in the electron ionization (EI) mass spectrum of this compound.
| Predicted Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragmentation |
| [M]⁺ | 221 / 223 | Molecular Ion |
| [M-Br]⁺ | 142 | Loss of a bromine radical |
| [M-CH₃]⁺ | 206 / 208 | Loss of a methyl radical |
| [M-HCN]⁺ | 194 / 196 | Loss of hydrogen cyanide from the quinoline ring |
| [M-Br-HCN]⁺ | 115 | Loss of a bromine radical followed by loss of hydrogen cyanide |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This method is suitable for the analysis of volatile and semi-volatile organic compounds.
1. Sample Preparation
-
Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working concentration in the low µg/mL range, suitable for GC-MS analysis.
2. Instrumentation
-
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.
3. GC Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Predicted Fragmentation Pathway
The fragmentation of the this compound molecular ion under electron ionization is anticipated to proceed through several key pathways. A primary fragmentation event is the cleavage of the carbon-bromine bond, which is a common fragmentation pathway for halogenated aromatic compounds.[4] Another expected fragmentation is the loss of the methyl group. The stable quinoline ring system is also known to undergo fragmentation through the loss of hydrogen cyanide (HCN).[5][6]
Caption: Predicted fragmentation pathway of this compound.
Data Interpretation and Discussion
The mass spectrum of this compound is expected to provide clear evidence for its molecular formula and structural features. The molecular ion peak at m/z 221/223 will confirm the molecular weight and the presence of one bromine atom. The relative abundance of these isotopic peaks should be approximately 1:1.[1][2]
The peak at m/z 142, corresponding to the loss of a bromine radical, is anticipated to be a significant fragment, reflecting the lability of the C-Br bond. The ion at m/z 206/208 results from the loss of a methyl radical, a common fragmentation for methylated aromatic compounds. The subsequent loss of hydrogen cyanide from the fragment at m/z 142 to yield an ion at m/z 115 is a characteristic fragmentation of the quinoline core.[5][7] The analysis of these key fragments allows for the confident identification of the this compound structure.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The outlined experimental protocol, predicted mass spectral data, and fragmentation pathway offer valuable guidance for researchers working with this compound. While experimental verification is essential, this theoretical analysis serves as a strong foundation for the structural elucidation and characterization of this compound and its derivatives in various scientific and drug development applications.
References
- 1. savemyexams.com [savemyexams.com]
- 2. whitman.edu [whitman.edu]
- 3. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Predicted Infrared Spectral Data
The infrared spectrum of 6-bromo-8-methylquinoline is expected to be rich in information, revealing key structural features of the molecule. The predicted vibrational frequencies and their assignments are summarized in the table below. These predictions are based on the analysis of the IR spectra of related compounds such as 8-bromo-6-methylquinolin-2(1H)-one, 6-bromo-2-methylquinoline, 6-bromoquinoline, and general principles of IR spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching | Multiple bands are expected in this region corresponding to the C-H bonds on the quinoline ring system. |
| 2980 - 2850 | Medium to Weak | Aliphatic C-H Stretching | Asymmetric and symmetric stretching of the methyl (CH₃) group. |
| 1620 - 1580 | Medium to Strong | C=C and C=N Ring Stretching | Vibrations of the quinoline aromatic ring system. The presence of multiple bands is characteristic. |
| 1500 - 1400 | Medium to Strong | C=C Ring Stretching | Further characteristic absorptions of the aromatic quinoline core. |
| 1465 - 1440 | Medium | Asymmetric CH₃ Bending | Deformation vibration of the methyl group. |
| 1385 - 1370 | Medium to Weak | Symmetric CH₃ Bending | "Umbrella" mode of the methyl group. |
| 1200 - 1000 | Medium to Weak | In-plane C-H Bending | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |
| 900 - 675 | Strong | Out-of-plane C-H Bending | These bands are often intense and their positions can be indicative of the substitution pattern on the aromatic rings. |
| ~ 870 | Medium to Strong | Ring Breathing/Puckering | Vibrations involving the entire quinoline ring. |
| 600 - 500 | Medium to Weak | C-Br Stretching | The carbon-bromine stretching vibration is expected in the lower frequency region of the mid-IR spectrum. |
Experimental Protocol for Infrared Spectroscopy
The following provides a detailed methodology for obtaining the infrared spectrum of this compound. The most common and suitable method for a solid sample is the Potassium Bromide (KBr) pellet technique.
Objective: To acquire a high-quality mid-infrared spectrum of solid this compound for structural elucidation and quality control.
Materials and Equipment:
-
This compound sample (solid)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Potassium Bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (optional, for drying)
-
Sample holder for the spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Ensure the agate mortar and pestle are scrupulously clean and dry. This can be achieved by washing with a suitable solvent (e.g., acetone) and drying thoroughly.
-
Place approximately 1-2 mg of the this compound sample into the mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will measure the absorbance of the atmospheric water and carbon dioxide, as well as any instrumental artifacts, and will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the appropriate sample holder in the spectrometer's sample compartment.
-
Acquire the infrared spectrum of the sample. Typically, spectra are recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically process the raw data to produce a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks with their corresponding wavenumbers.
-
Analyze the spectrum by assigning the observed absorption bands to specific molecular vibrations based on established correlation charts and comparison with the predicted data in Table 1.
-
Visualizing the Process and Logic
To further clarify the experimental and analytical workflow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for IR spectroscopy.
Caption: Correlation of functional groups to IR regions.
Interpretation and Conclusion
The infrared spectrum of this compound serves as a valuable fingerprint for its identification and structural verification. The key diagnostic regions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹, the series of sharp bands in the 1620-1400 cm⁻¹ region corresponding to the quinoline ring system, and the C-Br stretching vibration in the lower wavenumber region.
For professionals in drug development, this spectroscopic technique is crucial for confirming the identity of synthesized compounds, assessing purity, and monitoring chemical reactions. The detailed protocol and predicted spectral data provided in this guide offer a solid foundation for the spectroscopic analysis of this compound and its derivatives. It is recommended that for definitive structural confirmation, the interpretation of the IR spectrum be complemented with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Versatile Scaffold: A Technical Guide to 6-Bromo-8-methylquinoline for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-8-methylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry and drug development. While direct experimental data on this specific compound is limited in publicly available literature, this document extrapolates its potential properties, synthesis, and biological activities based on closely related analogues. The quinoline core is a well-established privileged scaffold in drug discovery, and the unique substitution pattern of this compound offers a valuable starting point for the design of novel therapeutic agents.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound. Its core structure consists of a fused benzene and pyridine ring, with a bromine atom at the 6th position and a methyl group at the 8th position.
CAS Number: 178396-31-1
IUPAC Name: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | - |
| Molecular Weight | 222.08 g/mol | - |
| XLogP3 | 3.5 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 1 | - |
| Rotatable Bond Count | 0 | - |
Synthesis of Substituted Quinolines
Direct, peer-reviewed synthesis protocols for this compound are not widely published. However, its synthesis can be approached through established methodologies for constructing the quinoline ring system, such as the Skraup or Friedlander syntheses. These methods typically involve the reaction of a substituted aniline with a three-carbon component to form the pyridine ring.
For instance, a plausible synthetic route could be adapted from the synthesis of structurally similar compounds. A general workflow for the synthesis of a bromo-methyl-quinoline derivative is depicted below.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: A General Approach via Skraup Synthesis
The Skraup synthesis is a classic and versatile method for quinoline synthesis. The following is a generalized protocol that could be adapted for the synthesis of this compound, starting from 4-Bromo-2-methylaniline.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 4-bromo-2-methylaniline and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Addition of Glycerol: Gently heat the mixture and add glycerol dropwise. The reaction is often exothermic and requires careful temperature control.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude this compound can be purified by techniques such as steam distillation, extraction with an organic solvent, followed by column chromatography or recrystallization.
Potential Therapeutic Applications
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] While the specific bioactivity of this compound has not been extensively reported, its structural features suggest potential for development in several therapeutic areas. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.[2]
Based on the activities of related bromo- and methyl-substituted quinolines, potential areas of investigation for this compound and its derivatives include:
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4][5]
-
Antimalarial Activity: The quinoline core is central to several important antimalarial drugs, such as chloroquine and mefloquine.[1]
-
Antibacterial and Antifungal Activity: Substituted quinolines have shown promise as antimicrobial agents.[6][7]
The following table summarizes the reported biological activities of some structurally related bromo-quinoline derivatives.
| Compound | Biological Activity | Cell Lines/Targets | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer, Topoisomerase I inhibitor | C6, HeLa, HT29 | [5][8] |
| 6-Bromo-3-methylquinoline analogues | Prostaglandin F2α inhibitors | - | |
| Bromo- and cyano-substituted 8-hydroxyquinolines | Apoptosis induction | C6, HT29, HeLa | [5] |
| 6-Piperazinyl and 6-morpholinyl quinolines (from 6-bromo-5-nitroquinoline) | Antiproliferative, Apoptotic | Various cancer cell lines | [5] |
Potential Involvement in Signaling Pathways
Given the prevalence of quinoline-based compounds as anticancer agents, it is plausible that derivatives of this compound could modulate key oncogenic signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structure combines the privileged quinoline core with a substitution pattern that allows for extensive chemical diversification. Future research should focus on developing and optimizing a robust synthetic route to this compound. Subsequently, the synthesis and screening of a diverse library of its derivatives are warranted to explore its potential in various therapeutic areas, particularly in oncology. Detailed mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 6-Bromo-8-methylquinoline. Due to the limited direct experimental data for this specific compound, this guide leverages information from structurally similar molecules and established chemical principles to provide a robust resource for laboratory professionals.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| CAS Number | 178396-31-1 | [1][2] |
| Physical Form | Solid | [2] |
| Purity | 97% | [2] |
| InChI Key | RYYKJLRAFMKRSC-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=C(C=C2)N=CC=C21)Br | [1] |
Solubility Profile
Direct experimental solubility data for this compound is not extensively available in the public domain. However, the solubility of the structurally analogous compound, 6-Bromo-2-methylquinoline, has been studied in various solvents.[4] Based on these findings, a predicted solubility profile for this compound can be inferred. The presence of the bromine atom and the quinoline core suggests it is likely to be poorly soluble in water and more soluble in organic solvents.
Predicted Solubility in Common Solvents:
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 9.0 | Very Low | The hydrophobic quinoline ring and bromine atom outweigh the polarity of the nitrogen atom. |
| Methanol | 6.6 | Low to Moderate | The hydroxyl group of methanol can interact with the nitrogen atom of the quinoline ring. |
| Ethanol | 5.2 | Moderate | Similar to methanol, but the longer alkyl chain may improve solubilization of the aromatic system. |
| Acetone | 5.1 | Moderate to High | Aprotic polar solvent capable of dissolving a range of organic compounds. |
| Dichloromethane | 3.4 | High | A common solvent for many organic compounds. |
| Toluene | 2.4 | High | The nonpolar aromatic nature of toluene is well-suited to dissolve the quinoline ring system. |
| Hexane | 0.0 | Low | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar aspects of the molecule. |
Stability Profile
The chemical stability of this compound is crucial for its handling, storage, and application in drug development.
Storage and Handling: For general laboratory use, this compound should be stored in a tightly sealed container in a dry, room-temperature environment.[2] It is important to avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Potential Degradation Pathways: While specific degradation pathways for this compound are not well-documented, information on related compounds suggests potential instabilities. For instance, the nitrile group of 6-Bromoquinoline-8-carbonitrile is susceptible to acid-catalyzed hydrolysis to form a carboxylic acid.[6] Although this compound lacks a nitrile group, the quinoline ring itself can be susceptible to degradation under harsh acidic, basic, or oxidative conditions. Microbial degradation of quinoline and methylquinolines has been observed to proceed via hydroxylation.[7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their investigations of this compound.
Experimental Protocol for Solubility Determination (Isothermal Method):
This protocol is adapted from the methodology used for 6-bromo-2-methylquinoline.[4]
-
Apparatus: A jacketed glass vessel with a magnetic stirrer, a constant temperature water bath, and an analytical balance.
-
Procedure: a. Equilibrate the jacketed glass vessel to the desired temperature using the water bath. b. Add a known volume of the selected solvent to the vessel. c. Add an excess amount of this compound to the solvent. d. Stir the mixture at a constant speed to allow the solution to reach equilibrium. The time to reach equilibrium should be predetermined (e.g., 24-48 hours). e. After reaching equilibrium, stop stirring and allow the undissolved solid to settle. f. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations. g. Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a pre-weighed container. h. Determine the mass of the collected solution. i. Evaporate the solvent under vacuum to obtain the mass of the dissolved this compound. j. Calculate the solubility in terms of mole fraction or g/100g of solvent.
-
Analysis: The concentration of the dissolved compound can also be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Experimental Protocol for Forced Degradation Study:
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for a defined period. Also, heat the stock solution at a controlled temperature.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. Run a dark control in parallel.
-
-
Sample Analysis: a. At specified time points, withdraw aliquots of the stressed samples. b. Neutralize the acidic and basic samples. c. Dilute all samples to a suitable concentration for analysis. d. Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify and characterize any significant degradation products using techniques like LC-MS.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Solubility Determination.
References
- 1. This compound | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 178396-31-1 [sigmaaldrich.com]
- 3. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][2]
Quantitative Data: Anticancer Activity of Quinoline Derivatives
The anticancer efficacy of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric Cancer) | 1.38 | [3] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon Cancer) | 5.34 | [3] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast Cancer) | 5.21 | [3] |
| 4,7-Disubstituted Quinoline | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [4] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 (µg/ml) | [4] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast Cancer) | 29.8 | [4] |
| Quinoline Hydrazide Derivative | SH-SY5Y (Neuroblastoma) | - | [5] |
| Quinoline Hydrazide Derivative | Kelly (Neuroblastoma) | - | [5] |
| Quinoline Hydrazide Derivative | MDA-MB-231 (Breast Cancer) | - | [5] |
| Quinoline Hydrazide Derivative | MCF-7 (Breast Cancer) | - | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[1][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline derivative to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]
Signaling Pathways in Anticancer Activity
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways. A key pathway often targeted is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.[8][9]
Other mechanisms of action include DNA intercalation and inhibition of tubulin polymerization .[10][11] As DNA intercalating agents, the planar quinoline ring inserts between DNA base pairs, leading to conformational changes that can disrupt DNA replication and transcription.[12] By inhibiting tubulin polymerization, these derivatives prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Quinoline derivatives, including the well-known fluoroquinolones, are potent antibacterial agents. They are also being investigated for their activity against other microorganisms, including fungi.
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
The antimicrobial activity of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid | S. pneumoniae ATCC 49619 | ≤ 0.008 | [13] |
| 2-sulfoether-4-quinolone | S. aureus | 0.8 (µM) | [13] |
| 2-sulfoether-4-quinolone | B. cereus | 0.8 (µM) | [13] |
| Quinolidene-rhodanine conjugate | M. tuberculosis H37Ra | 1.66 - 9.57 | [13] |
| Quinolone-based amide | S. aureus | 2.67 | [14] |
| Quinolone-based amide | C. albicans | 5.6 | [14] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cerus | 50 - 3.12 | [15][16][17] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | S. aureus | 50 - 3.12 | [15][16][17] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | P. aeruginosa | 50 - 3.12 | [15][16][17] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | E. coli | 50 - 3.12 | [15][16][17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[18][19][20][21]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Quinoline derivative to be tested
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the quinoline derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity
Several quinoline derivatives have demonstrated activity against a range of viruses. Their mechanisms of action can involve inhibiting viral entry, replication, or other essential viral processes.
Quantitative Data: Antiviral Activity of Quinoline Derivatives
The antiviral activity is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral activity or replication by 50%.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.[22][23][24][25]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Quinoline derivative to be tested
-
Cell culture medium
-
Agarose or other overlay medium
-
Crystal violet or other staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the quinoline derivative.
-
Incubation: Incubate the plates to allow for plaque formation.
-
Plaque Staining and Counting: Stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 or IC50 value.
Anti-inflammatory Activity
Quinoline derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.
Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives
The anti-inflammatory activity is typically assessed by measuring the inhibition of inflammatory mediators or enzymes, with results often expressed as IC50 values.
| Derivative Class | Target/Assay | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline | LPS-induced NF-κB inhibition in THP-1 cells | < 50 | [26] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [27] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [27] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to evaluate the anti-inflammatory potential of a compound is to measure its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Quinoline derivative to be tested
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: Incubate the COX enzyme with various concentrations of the quinoline derivative.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Stop Reaction: Stop the reaction after a specific incubation time.
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Antimalarial Activity
Quinoline-based drugs, such as chloroquine and quinine, have been cornerstones of malaria treatment for decades. Research continues to explore new quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.[28]
Quantitative Data: Antimalarial Activity of Quinoline Derivatives
The in vitro antimalarial activity is determined by the IC50 value against P. falciparum cultures.
| Derivative Class | P. falciparum Strain | IC50 | Reference |
| 4-aminoquinoline-pyrimidine hybrid | W2 (chloroquine-resistant) | 0.033 µM | [29] |
| 4-aminoquinoline-pyrimidine hybrid | D6 (chloroquine-sensitive) | - | [29] |
| Quinolinyl thiourea analog | Chloroquine-resistant strain | 1.2 µM | [28] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolone derivative | Drug-resistant strains | as low as 0.15 nM (EC50) | [28] |
| Amino-quinoline derivative | Pf3D7 (chloroquine-sensitive) | 0.25 µM | [28] |
| Quinoline-8-acrylates | Pf 3D7 | - | [30] |
| Quinoline-pyrazole hybrid | P. falciparum | 0.036 µg/mL | [31] |
| 4-aminoquinoline-ferrocene conjugate | Chloroquine-resistant strain | 0.13 mM | [29] |
Experimental Protocol: SYBR Green I-based Fluorescence Assay
The SYBR Green I-based fluorescence assay is a widely used method for high-throughput screening of antimalarial compounds. It measures the proliferation of malaria parasites by quantifying their DNA content.[32][33][34][35][36]
Materials:
-
P. falciparum culture
-
Human red blood cells
-
Quinoline derivative to be tested
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture and Drug Treatment: Culture synchronized P. falciparum in human red blood cells and treat with a range of concentrations of the quinoline derivative.
-
Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 72 hours).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.
This technical guide highlights the vast therapeutic potential of quinoline derivatives. The versatility of the quinoline scaffold allows for the development of compounds with a wide range of biological activities, making it a continued area of intense research in the quest for new and more effective drugs. The provided data, protocols, and diagrams are intended to facilitate further exploration and innovation in this exciting field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets | CoLab [colab.ws]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 23. benchchem.com [benchchem.com]
- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iddo.org [iddo.org]
- 33. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 35. ghtm.ihmt.unl.pt [ghtm.ihmt.unl.pt]
- 36. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
6-Bromo-8-methylquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-methylquinoline is a halogenated quinoline derivative that serves as a versatile heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 6-position and a methyl group at the 8-position offers multiple avenues for synthetic diversification, enabling the creation of novel molecular architectures with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This technical guide provides an in-depth overview of the synthesis, spectroscopic characterization, key reactions, and potential applications of this compound, complete with detailed experimental protocols and data presented for ease of reference.
Physicochemical and Spectroscopic Data
This compound (C₁₀H₈BrN) is a solid at room temperature. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 178396-31-1 | [1] |
| Canonical SMILES | CC1=CC(=CC2=C1N=CC=C2)Br | [1] |
| InChI Key | RYYKJLRAFMKRSC-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Purity | Typically available at 97% or higher | |
| Storage | Sealed in a dry environment at room temperature |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ) [ppm] (Predicted) | Multiplicity |
| H-2 | ~8.8 - 8.9 | dd |
| H-3 | ~7.3 - 7.4 | dd |
| H-4 | ~8.0 - 8.1 | dd |
| H-5 | ~7.8 - 7.9 | d |
| H-7 | ~7.6 - 7.7 | d |
| -CH₃ (at C8) | ~2.7 - 2.8 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ) [ppm] (Predicted) |
| C-2 | ~150 |
| C-3 | ~121 |
| C-4 | ~136 |
| C-4a | ~147 |
| C-5 | ~128 |
| C-6 | ~120 (C-Br) |
| C-7 | ~132 |
| C-8 | ~137 (C-CH₃) |
| C-8a | ~128 |
| -CH₃ | ~18 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Interpretation |
| 3050 - 3100 | C-H stretching (aromatic) |
| 2920 - 2980 | C-H stretching (methyl) |
| 1600, 1570, 1480 | C=C and C=N stretching (quinoline ring) |
| ~1050 | C-Br stretching |
| ~880, ~820 | C-H bending (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z (Predicted) | Interpretation |
| 221/223 | [M]⁺ molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) |
| 206/208 | [M-CH₃]⁺ |
| 142 | [M-Br]⁺ |
Synthesis of this compound
The synthesis of this compound can be achieved through classical quinoline synthesis methodologies, with the Skraup synthesis being a prominent and adaptable route. This method involves the reaction of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.
Proposed Synthetic Pathway: Skraup Synthesis
The Skraup synthesis for this compound would commence from 4-bromo-2-methylaniline.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules. Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 6-Bromo-8-methylquinoline with various arylboronic acids. The resulting 6-aryl-8-methylquinoline derivatives are of significant interest for screening in drug discovery programs, offering a versatile platform for the development of novel therapeutics.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 6-aryl-8-methylquinoline.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound and closely related substrates with various arylboronic acids. The reaction conditions and yields are based on literature precedents for similar couplings and serve as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | ~90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | ~75 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O | 70 | 20 | ~78 |
| 5 | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | Good |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol can serve as a starting point and may require optimization for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv; or K₃PO₄, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1; or Toluene/Ethanol/H₂O)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser (if heating conventionally)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-8-methylquinoline.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the experimental workflow for the synthesis of 6-aryl-8-methylquinolines via Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aminoquinolines, which are key intermediates in drug discovery and development. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between a bromoquinoline and a primary or secondary amine, offering significant advantages over traditional methods, such as broader substrate scope and milder reaction conditions.[1][2]
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of bromoquinolines, including detailed experimental protocols, a summary of reaction parameters, and guidance on troubleshooting.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the bromoquinoline to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminoquinoline product and regenerate the Pd(0) catalyst.[3][4]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize representative reaction conditions for the amination of various bromoquinolines.
Table 1: General Reaction Parameters
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalysts are often used for their stability and ease of handling. |
| Ligand | Xantphos, BINAP, DavePhos, XPhos, RuPhos, dppf | 1.5-10 mol% | Bulky, electron-rich phosphine ligands are generally preferred. The choice is often substrate-dependent.[2] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃, LHMDS | 1.2-2.0 equivalents | Strong, non-nucleophilic bases are required. Milder bases may be necessary for substrates with sensitive functional groups.[5][6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed | Aprotic solvents are typically used.[7][8] |
| Temperature | 80-120 °C | - | Higher temperatures may be required for less reactive substrates. |
| Amine | Primary & Secondary Alkylamines, Anilines | 1.2-1.5 equivalents | - |
Table 2: Comparison of Ligands for the Amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline [9]
| Ligand | Ligand Cone Angle (θ) | Product Yield (%) |
| L1 | 246° | 28 |
| L2 | 194° | 89 |
| L3 | 198° | 93 |
| Reaction Conditions: Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaOt-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120 °C.[9] |
Table 3: Comparison of Bases in the Amination of 2-Bromopyridine Derivatives [5]
| Base | Substrate | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 |
| DBU | 2-Bromopyridine | Aniline | - | - | - | Hit/No-Hit |
| Note: "Hit/No-Hit" indicates a qualitative result from a high-throughput screening experiment where the formation of the product was observed but not quantified.[5] |
Experimental Protocols
The following are general protocols that may require optimization for specific substrates and scales.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[10]
-
Anhydrous solvents and reagents are crucial for optimal results.
-
The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[10]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of Bromoquinolines [7]
Materials:
-
Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (1.5-7.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the bromoquinoline, palladium precatalyst, phosphine ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. It is crucial to monitor the reaction temperature, especially during scale-up. Adding all reagents to the vessel before heating can increase safety risks.[1]
-
Reagents: Many reagents used in the Buchwald-Hartwig amination are hazardous. Phosphine ligands can be air-sensitive and pyrophoric. Strong bases like NaOt-Bu are corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Solvents such as dioxane and toluene are flammable and have associated health risks.[8] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be incompatible with a variety of chemicals and may decompose exothermically.[1]
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. The use of a pre-catalyst can sometimes give more reliable results than generating the active catalyst in situ.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction setup is properly purged with an inert gas.
-
Reagent Purity: Use anhydrous and degassed solvents and ensure the amine is pure.
-
Base Strength: The choice of base is critical. For less reactive amines or aryl chlorides, a stronger base may be required. Conversely, for substrates with base-sensitive functional groups, a milder base should be screened.[5][11]
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the bromoquinoline is reduced to quinoline, can compete with the desired amination. This can sometimes be minimized by adjusting the ligand, base, or temperature.
-
Homocoupling: Dimerization of the starting materials can occur.
-
-
Difficult Substrates:
-
Aryl Chlorides: Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions or specialized ligands.[4][11]
-
Steric Hindrance: Sterically hindered bromoquinolines or amines can be challenging substrates. The use of bulky ligands may be beneficial in these cases.
-
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Sonogashira Coupling in the Functionalization of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile cross-coupling reaction essential for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties.[4][5] The functionalization of the quinoline core, particularly at the 6-position, offers a valuable strategy for the development of novel therapeutic agents.[1][6] The introduction of an alkynyl moiety via the Sonogashira coupling provides a versatile handle for further chemical transformations and can significantly modulate the pharmacological profile of the molecule.[7]
This document provides detailed application notes and protocols for the Sonogashira coupling of 6-Bromo-8-methylquinoline with various terminal alkynes, a key step in the synthesis of novel kinase inhibitors and other potential drug candidates.
Reaction Principle
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[1][2] The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base.[1][2] The final step is a reductive elimination from the resulting palladium(II) complex, which yields the desired 6-alkynyl-8-methylquinoline product and regenerates the active palladium(0) catalyst.[1] The amine base plays a crucial role in neutralizing the hydrogen halide byproduct and can also serve as a solvent.[3][7]
Experimental Protocols
Herein, we provide representative protocols for the Sonogashira coupling of this compound. These protocols are based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.
Method A: Traditional Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-8-methylquinoline.
Method B: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent.
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and hypothetical yields for the Sonogashira coupling of this compound with various alkynes.
Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of this compound with Phenylacetylene (Method A)
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 25 | 12 | 75 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 25 | 8 | 82 |
| 3 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | THF | 50 | 6 | 88 |
| 4 | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | 60 | 4 | 92 |
| 5 | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | 25 | 10 | 78 |
Table 2: Substrate Scope for the Sonogashira Coupling of this compound (Optimized Conditions from Table 1, Entry 4)
| Entry | Alkyne | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 8-methyl-6-(phenylethynyl)quinoline | 4 | 92 |
| 2 | 1-Hexyne | 8-methyl-6-(hex-1-yn-1-yl)quinoline | 5 | 85 |
| 3 | Trimethylsilylacetylene | 8-methyl-6-((trimethylsilyl)ethynyl)quinoline | 3 | 95 |
| 4 | 3-Ethynyltoluene | 8-methyl-6-((3-tolyl)ethynyl)quinoline | 4.5 | 89 |
| 5 | 4-Ethynylanisole | 6-((4-methoxyphenyl)ethynyl)-8-methylquinoline | 4 | 91 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the Sonogashira coupling protocol.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Functionalized quinolines are potent inhibitors of various protein kinases, which are key players in cancer-related signaling pathways.[8][9] The alkynyl group introduced via Sonogashira coupling can be further modified to optimize binding to the kinase active site.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a functionalized quinoline derivative.
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[10] Quinoline-based inhibitors can target key kinases in this pathway, such as PI3K, offering a promising therapeutic strategy.[10] The functionalized 6-alkynyl-8-methylquinoline derivatives synthesized through the Sonogashira coupling can serve as scaffolds for the development of potent and selective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 6-Bromo-8-methylquinoline Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of these activities and the development of novel drug candidates. This document provides detailed protocols for the synthesis of the 6-bromo-8-methylquinoline core structure and its subsequent derivatization for the purpose of conducting Structure-Activity Relationship (SAR) studies. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, enabling a systematic exploration of the chemical space and its impact on biological activity.
Synthesis of the this compound Core
The synthesis of the core scaffold, this compound, can be efficiently achieved via the classical Skraup-Doebner-von Miller reaction. This method involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.
Experimental Protocol: Skraup Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted quinolines.[3][4][5][6]
Materials:
-
4-Bromo-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or another suitable oxidizing agent like arsenic acid)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
To this mixture, add 4-bromo-2-methylaniline.
-
Slowly and cautiously add nitrobenzene to the reaction mixture. The addition of a small amount of ferrous sulfate can help to moderate the reaction.
-
Heat the mixture gently under reflux. The reaction is often exothermic and may require initial cooling to control the rate. Once the initial vigorous reaction subsides, continue heating at reflux for several hours (typically 3-5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in a well-ventilated fume hood as the reaction can be exothermic.
-
The crude this compound will precipitate out of the solution. The mixture can be extracted with a suitable organic solvent like dichloromethane.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Yield and Characterization:
The yield of the Skraup synthesis can vary but is typically in the moderate range. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of this compound Derivatives for SAR Studies
The bromine atom at the 6-position of the quinoline core is a key functional group that allows for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. This enables the generation of a library of derivatives essential for comprehensive SAR studies.
General Workflow for the Synthesis of Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 6-Bromo-8-methylquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-bromo-8-methylquinoline as a versatile scaffold in medicinal chemistry. While direct biological data for its derivatives are limited in publicly available literature, the known activities of structurally related quinoline compounds suggest significant potential for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This document outlines synthetic strategies for the diversification of the this compound core and provides detailed protocols for the synthesis and biological evaluation of its derivatives.
Medicinal Chemistry Applications
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. The presence of a bromine atom at the 6-position and a methyl group at the 8-position of the quinoline ring in this compound offers unique opportunities for chemical modification and exploration of its therapeutic potential.
Anticancer Potential:
Derivatives of structurally similar bromo-quinolines and bromo-quinazolines have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.[1][2][3] The bromine atom can serve as a handle for introducing various substituents that can modulate the compound's interaction with biological targets. For instance, molecular docking studies on related 6-bromo-quinazoline derivatives suggest that they can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The introduction of different side chains via palladium-catalyzed cross-coupling reactions can lead to the discovery of potent and selective anticancer agents.
Antimicrobial Potential:
Quinolone and quinoline derivatives have a long history as effective antimicrobial agents. The substitution pattern on the quinoline ring plays a crucial role in determining the antimicrobial spectrum and potency. Derivatives of 6,8-dibromo-4(3H)quinazolinone have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] By analogy, derivatives of this compound could be explored for the development of new antibacterial and antifungal agents, which are urgently needed to combat the rise of drug-resistant pathogens.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro biological activities of quinoline and quinazoline derivatives that are structurally related to this compound. This data provides a strong rationale for the exploration of this compound as a scaffold for novel drug candidates.
Table 1: In Vitro Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo quinazoline | 2-(butylthio)-3-phenyl-6-bromoquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| SW480 (Colon) | 17.85 ± 0.92 | [1] | ||
| MRC-5 (Normal Lung) | 84.20 ± 1.72 | [1] | ||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 | [2] | |
| HeLa (Cervical) | 6.7 - 25.6 | [2] | ||
| HT29 (Colon) | 6.7 - 25.6 | [2] | ||
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 | [5] | |
| HT29 (Colon) | 26.2 | [5] | ||
| HeLa (Cervical) | 24.1 | [5] | ||
| 6,8-Dibromo-4(3H)quinazolinone | Derivative XIIIb | MCF-7 (Breast) | 1.7 µg/mL | [6] |
| Derivative IX | MCF-7 (Breast) | 1.8 µg/mL | [6] | |
| Derivative XIVd | MCF-7 (Breast) | 1.83 µg/mL | [6] |
Table 2: In Vitro Antimicrobial Activity of Structurally Related 6,8-Dibromo-4(3H)quinazolinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| VIIa | E. coli | 1.56 | C. albicans | - | [4] |
| S. typhimurium | 3.125 | A. flavus | - | [4] | |
| L. monocytogenes | 1.56 | ||||
| S. aureus | 25 | ||||
| P. aeruginosa | 25 | ||||
| B. cereus | 25 | ||||
| VIIc | - | - | C. albicans | 0.78 | [4] |
| - | - | A. flavus | 0.097 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the parent scaffold, this compound, via the Skraup synthesis.
Materials:
-
2-Bromo-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
To this mixture, add 2-bromo-4-methylaniline and a catalytic amount of ferrous sulfate heptahydrate.
-
Slowly and cautiously add nitrobenzene to the reaction mixture.
-
Heat the mixture gently under reflux. The reaction is exothermic and should be controlled carefully.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 6-position.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 equivalent), the desired arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-methylquinoline derivative.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N bond formation to synthesize 6-amino-8-methylquinoline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 4-8 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Microwave vial or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave vial or sealed tube under an inert atmosphere, add this compound (1.25 equivalents), the palladium precatalyst, the phosphine ligand, and the base.
-
Add the desired amine (1.0 equivalent) and anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 2-24 hours (conventional heating) or in a microwave reactor for 30-120 minutes. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 6-amino-8-methylquinoline derivative.
Protocol 4: In Vitro Cytotoxicity (MTT) Assay
This protocol describes a standard method for evaluating the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test wells).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for the diversification of the this compound scaffold.
Caption: Potential EGFR signaling pathway targeted by this compound derivatives.
Caption: Workflow for the biological evaluation of novel this compound derivatives.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]
Application Notes and Protocols: 6-Bromo-8-methylquinoline as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-bromo-8-methylquinoline as a versatile precursor for the synthesis of novel anticancer agents. While direct experimental data on the anticancer activity of this compound derivatives is limited in publicly available literature, the information presented herein is based on established synthetic methodologies for analogous quinoline compounds and the known anticancer properties of structurally related molecules. The protocols and data provided are intended to serve as a foundational resource for the rational design and development of new therapeutic compounds.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the structural core of numerous approved and investigational anticancer drugs. The strategic incorporation of a bromine atom at the 6-position and a methyl group at the 8-position of the quinoline ring offers a unique combination of electronic and steric properties. The bromo substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl group can influence molecular conformation and interactions with biological targets. These features make this compound a promising starting material for the generation of diverse chemical libraries for anticancer drug discovery.
Key Synthetic Strategies
The chemical versatility of the this compound scaffold allows for a variety of synthetic modifications to generate novel derivatives with potential anticancer activity. Two primary strategies for derivatization include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, allowing for the exploration of structure-activity relationships (SAR).
-
Modification of the Quinoline Ring System: The quinoline ring itself can be further modified. For instance, oxidation can lead to the corresponding N-oxide, or the pyridine part of the ring can be subjected to nucleophilic substitution reactions under specific conditions.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of anticancer agents derived from this compound.
Protocol 1: Synthesis of 6-Aryl-8-methylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 6-aryl-8-methylquinoline derivatives. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.
Materials:
-
This compound
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-8-methylquinoline derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines a standard procedure for evaluating the antiproliferative activity of synthesized this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The following table summarizes the anticancer activity of structurally related bromo-substituted quinoline and quinazoline compounds against various cancer cell lines. This data can serve as a benchmark for newly synthesized this compound derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [1] |
| 6,8-Dibromo-5-nitroquinoline | C6 (Glioblastoma) | >100 µg/mL | [2] |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Colon) | >100 µg/mL | [2] |
| 6,8-Dibromo-5-nitroquinoline | HeLa (Cervical) | >100 µg/mL | [2] |
| 7-Bromo-4-aminoquinoline derivatives | Various | - | [3] |
| 6-Bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative | Breast Cancer | 14.48 ± 0.48 | [4] |
Mandatory Visualizations
Caption: Synthetic workflow for 6-aryl-8-methylquinoline derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for in vitro anticancer activity screening.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Application of 6-Bromo-8-methylquinoline in Antimicrobial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including potent antimicrobial effects.[1] The quinoline scaffold is considered a "privileged structure" due to its ability to interact with various biological targets. The introduction of different substituents on the quinoline ring system allows for the modulation of its biological activity.[2] This document focuses on the potential application of 6-Bromo-8-methylquinoline in antimicrobial drug discovery.
While direct experimental data on the antimicrobial properties of this compound is not extensively available in current scientific literature, this application note will provide a comprehensive overview of its potential based on the well-established antimicrobial activities of structurally similar bromo- and methyl-substituted quinoline derivatives. We will explore the probable mechanisms of action, provide detailed protocols for antimicrobial evaluation, and present quantitative data from related compounds to guide future research and development efforts.
Potential Antimicrobial Activity and Mechanism of Action
The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[3] Based on studies of analogous compounds, this compound is predicted to exhibit activity against a range of pathogenic bacteria and fungi through one or more of the following mechanisms:
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is a primary and well-elucidated mechanism for many antibacterial quinoline derivatives.[4] These type II topoisomerase enzymes are vital for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinoline derivatives inhibit the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[3]
-
Inhibition of Peptide Deformylase (PDF): Some quinoline derivatives have been shown to act as inhibitors of PDF, an essential bacterial enzyme involved in protein maturation.[5] Inhibition of this enzyme disrupts the synthesis of functional proteins, leading to bacterial growth arrest.
-
Disruption of Fungal Cell Wall Integrity: Certain quinoline derivatives have demonstrated antifungal activity by disrupting the fungal cell wall.[5] This can occur through the inhibition of key enzymes involved in the synthesis of essential cell wall components like ergosterol.[6]
The presence of a bromine atom at the 6-position and a methyl group at the 8-position on the quinoline ring of this compound may influence its lipophilicity, electronic properties, and steric interactions with target enzymes, thereby modulating its antimicrobial potency and spectrum. Structure-activity relationship (SAR) studies on various quinoline derivatives have shown that the nature and position of substituents are critical for their biological activity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of 6-bromo-8-methylquinoline, a versatile building block for the synthesis of novel chemical entities. The functionalization of the quinoline scaffold is of paramount importance in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by its derivatives. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, presents quantitative data from representative reactions, and offers insights into the applications of the resulting compounds.
Application Notes
The 8-methylquinoline moiety is a significant pharmacophore found in a range of therapeutic agents. The strategic placement of a methyl group at the C-8 position can enhance antibacterial activity, particularly against Gram-positive bacteria, by influencing the molecule's conformation and interaction with biological targets.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful platform to introduce diverse molecular fragments at the C-6 position of this compound, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl substituents. The resulting 6-aryl-8-methylquinolines are of significant interest in the development of anticancer and anti-inflammatory agents.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds via this reaction is a cornerstone of modern medicinal chemistry. It allows for the synthesis of 6-amino-8-methylquinoline derivatives, which are key components in compounds with potential antimalarial, antimicrobial, and anticancer properties.[3][4]
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds, leading to the synthesis of 6-alkynyl-8-methylquinolines. These derivatives serve as valuable intermediates and have shown promise as potent EGFR inhibitors in cancer therapy.[5]
A primary challenge in the cross-coupling of quinoline-based substrates is the potential for the quinoline nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition.[6] The selection of bulky, electron-rich phosphine ligands is often crucial to mitigate this effect and ensure efficient catalysis.
Experimental Protocols
The following protocols are generalized starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the vessel, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-methylquinoline.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a typical procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite®, and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynyl-8-methylquinoline.[2]
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. Disclaimer: The yields and conditions presented are illustrative and based on studies of structurally related compounds. Optimization may be required for this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of a 6-Bromo-tetrahydroquinoline Analog
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80 |
| 3 | 4-(Trifluoromethoxy)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| 4 | 4-(Methylthio)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
Data adapted from a study on 6-bromo-1,2,3,4-tetrahydroquinoline.[7]
Table 2: Optimization of Buchwald-Hartwig Amination on a 6-Bromo-2-chloroquinoline Substrate
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | BINAP (6) | NaOtBu | Toluene | 80 | 85 |
| 2 | Piperidine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 92 |
| 3 | Pyrrolidine | Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₃PO₄ | Dioxane | 100 | 78 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2.5) | BINAP (6) | Cs₂CO₃ | Toluene | 100 | 65 |
Data is illustrative and based on conditions reported for the selective amination of 6-bromo-2-chloroquinoline.[2]
Table 3: Representative Sonogashira Coupling Reactions of a Bromo-heteroaryl Substrate
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 16 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 16 | 85 |
| 3 | 3-Butyn-1-ol | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 16 | 90 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (5) | 10 | DIPEA | DMF | 80 | 12 | 88 |
Data is illustrative and based on typical conditions for Sonogashira coupling of bromo-pyridines and related heterocycles.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycles for the described cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for N-Alkylation of Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The N-alkylation of the quinolinone ring is a critical synthetic modification that significantly influences their physicochemical properties and pharmacological activities. N-alkylated quinolinones have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, and antimalarial activities.[1][2] Their mechanism of action often involves the inhibition of essential cellular enzymes, such as DNA gyrase and topoisomerase, or the modulation of key signaling pathways.[3][4][5]
This document provides detailed experimental protocols for the N-alkylation of quinolinone derivatives, summarizes key reaction data, and illustrates a representative experimental workflow and a relevant biological signaling pathway.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Alkylation of Quinolinone Derivatives
| Method | Starting Material | Alkylating Agent | Base | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical Alkylation | 4-Fluoro-2-hydroxyquinoline | Alkyl halide | K₂CO₃ | - | DMF | 40-80 | - | - | [3] |
| Phase Transfer Catalysis | 4-Chloro-6-methylquinolin-2(1H)-one | Halo-methylene compounds | K₂CO₃ | Tetrabutylammonium bromide (TBAB) | Dry Acetone | Reflux | - | - | [1] |
| Mitsunobu Reaction | 4-Fluoro-2-hydroxyquinoline | Alcohol | - | DIAD/DEAD, PPh₃ | Anhydrous THF | 0 to RT | 12-24 | - | [3] |
| Microwave-Assisted | 2-Methylquinoline | Aldehyde | - | TfNH₂ | - | - | - | - | [2] |
| Reductive Alkylation | Quinoline | Aldehyde | - | Arylboronic acid, Hantzsch ester | DCE | 60 | 12 | 82-96 | [4] |
Note: Yields are often substrate-dependent and the provided ranges are indicative.
Experimental Protocols
Protocol 1: Classical N-Alkylation under Basic Conditions
This method is a widely used approach for the N-alkylation of quinolinones, employing a base to deprotonate the nitrogen atom, followed by a nucleophilic attack on an alkyl halide.[3]
Materials:
-
Quinolinone derivative (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the quinolinone derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 40-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated quinolinone.
Protocol 2: Phase Transfer Catalysis (PTC) for N-Alkylation
Phase transfer catalysis is an efficient method for N-alkylation, particularly when dealing with reactants in immiscible phases.[1]
Materials:
-
Quinolinone derivative (e.g., 4-chloro-6-methylquinolin-2(1H)-one) (1.0 eq)
-
Alkylating agent (e.g., halo-methylene compound) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount)
-
Dry Acetone
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
A mixture of the quinolinone derivative (1.0 eq), alkylating agent (1.1-1.5 eq), potassium carbonate (2.0-3.0 eq), and a catalytic amount of TBAB in dry acetone is refluxed.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried, and concentrated as described in Protocol 1.
-
The crude product is purified by column chromatography.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields in shorter reaction times.[2]
Materials:
-
Quinolinone or its precursor (e.g., 2-methylquinoline) (1.0 eq)
-
Aldehyde (as alkylating agent precursor) (1.2 eq)
-
Trifluoromethanesulfonamide (TfNH₂) (catalytic amount)
-
Microwave reactor
-
Standard work-up and purification reagents.
Procedure:
-
In a microwave reaction vial, combine the quinoline derivative (1.0 eq), aldehyde (1.2 eq), and a catalytic amount of TfNH₂.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture is then subjected to an appropriate work-up procedure, which may include dilution with a solvent, washing, and extraction.
-
The crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the N-alkylation of quinolinone derivatives.
Caption: Inhibition of DNA gyrase by N-alkylated quinolinones.
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Quinolines: A Guide to Recrystallization and Column Chromatography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The purification of quinoline and its derivatives is a critical step in the synthesis of a wide array of pharmaceuticals, including anti-malarial, anti-cancer, and anti-inflammatory agents. The efficacy and safety of these therapeutic compounds are directly dependent on their purity. This document provides detailed application notes and protocols for two fundamental purification techniques: recrystallization and column chromatography, tailored for quinoline-based compounds.
Principles of Purification
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent. The selection of an appropriate solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[1]
Column chromatography is a versatile separation technique that partitions compounds between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a liquid eluent that flows through the column).[2][3] Separation occurs because different compounds in a mixture have different affinities for the stationary and mobile phases.[4] Compounds that interact more strongly with the stationary phase move down the column more slowly, while those with a higher affinity for the mobile phase travel faster, allowing for their separation into different fractions. For quinolines, which are basic compounds, deactivation of the silica gel stationary phase is often necessary to prevent decomposition.[5][6]
Data Presentation: A Comparative Overview
The choice of purification method can significantly impact the yield and purity of the final quinoline product. The following tables summarize quantitative data for various quinoline purification scenarios.
Table 1: Recrystallization of 8-Hydroxyquinoline
| Starting Purity (%) | Solvent System | Yield (%) | Final Purity (%) | Source |
| 78.0 | Dichloromethane | 96.5 | 99.5 | [7] |
| 82.0 | Chloroform | 95.0 | 99.0 | [7] |
| Not Specified | Chloroparaffin | 95-98 | 99.00-99.90 | [5] |
Table 2: General Comparison of Quinoline Purification Techniques
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [7][8] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [7] |
| Column Chromatography | Crude Quinoline Derivative | Silica gel, Hexane/Ethyl Acetate gradient | >95 (typical) | Variable | General Knowledge |
Experimental Workflows
The following diagrams illustrate the general workflows for the purification of quinolines by recrystallization and column chromatography.
Caption: Workflow for the recrystallization of quinolines.
Caption: Workflow for column chromatography purification of quinolines.
Experimental Protocols
Protocol 1: Recrystallization of a Generic Quinoline Derivative
This protocol provides a general procedure for the purification of a solid quinoline derivative by recrystallization.
Materials:
-
Crude quinoline derivative
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate)[5][9]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude quinoline to a few milliliters of a candidate solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold.[5] If a single solvent is not ideal, a mixed solvent system can be used.
-
Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal size and purity, avoid disturbing the solution during this period.[10]
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of a Generic Quinoline Derivative
This protocol describes a general procedure for the purification of a quinoline derivative using column chromatography with deactivated silica gel.
Materials:
-
Crude quinoline derivative
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Triethylamine (NEt₃)[5]
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal system should give the desired quinoline compound an Rf value of approximately 0.2-0.3.[6]
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[11] Add a layer of sand on top of the silica gel.
-
-
Deactivation of Silica (if necessary): For sensitive quinoline derivatives, it is advisable to deactivate the silica gel. This can be achieved by flushing the packed column with the chosen eluent containing 1% triethylamine.[5][6]
-
Sample Loading:
-
Dissolve the crude quinoline derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined by TLC.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates to identify which fractions contain the pure desired compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified quinoline derivative.
Logical Relationships
The underlying principles of these purification techniques are based on differential physical properties.
Caption: Principles of recrystallization and column chromatography.
By following these detailed protocols and understanding the underlying principles, researchers can effectively purify quinoline derivatives, ensuring the quality and reliability of their compounds for further research and development.
References
- 1. mt.com [mt.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. pharmanow.live [pharmanow.live]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
6-Bromo-8-methylquinoline: A Versatile Intermediate for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-methylquinoline is a key heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The presence of a bromine atom at the 6-position and a methyl group at the 8-position provides two distinct points for chemical modification, making this compound a versatile intermediate for the synthesis of a diverse range of complex molecules and novel drug candidates.[3]
This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound, focusing on its use in common and powerful cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available p-toluidine. The overall synthetic pathway involves acetylation, bromination, hydrolysis to form the key intermediate 2-bromo-4-methylaniline, followed by a Skraup synthesis to construct the quinoline core.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Bromo-4-methylaniline
This precursor is synthesized from p-toluidine in a three-step process.
a) Acetylation of p-Toluidine:
-
In a round-bottom flask, combine p-toluidine, glacial acetic acid, and acetic anhydride.
-
Reflux the mixture for 2.5-3.0 hours.
-
Pour the reaction mixture into cold water to precipitate N-(4-methylphenyl)acetamide.
-
Collect the solid by filtration, wash with water, and dry.
b) Bromination of N-(4-methylphenyl)acetamide:
-
Dissolve N-(4-methylphenyl)acetamide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture, maintaining the temperature below 20°C.
-
Stir the reaction mixture for 1-2 hours.
-
Pour the mixture into a solution of sodium sulfite to quench excess bromine and precipitate the product.[4]
-
Filter the solid, wash with water, and dry to obtain N-(2-bromo-4-methylphenyl)acetamide.
c) Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide:
-
Reflux the N-(2-bromo-4-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate 2-bromo-4-methylaniline.[4]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Experimental Protocol: Skraup Synthesis of this compound
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of 2-bromo-4-methylaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Heat the mixture gently under reflux. The reaction is exothermic and should be controlled carefully.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 3-4 hours.
-
Cool the mixture and cautiously pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
-
Extract the crude this compound with an organic solvent (e.g., chloroform or dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position. The most common and useful of these transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Workflow for Palladium-Catalyzed Cross-Coupling
References
Troubleshooting & Optimization
Navigating the Exothermic Skraup Quinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a powerful tool for the creation of quinolines, is notoriously challenging due to its highly exothermic nature. This technical support center provides a comprehensive guide to understanding and controlling this reaction, ensuring safer and more successful outcomes in your laboratory. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during the Skraup synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup synthesis and why is it so exothermic?
The Skraup synthesis is a chemical reaction used to produce quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent. The reaction is highly exothermic due to two main processes: the dehydration of glycerol to acrolein by concentrated sulfuric acid, and the subsequent oxidation of an intermediate, 1,2-dihydroquinoline, to form the stable aromatic quinoline ring.[1][2] Both of these steps release a significant amount of heat, which can lead to a rapid and sometimes violent increase in reaction temperature.[2]
Q2: What are the key reagents in the Skraup synthesis and their roles?
The primary components of the Skraup synthesis are:
-
Aniline (or a substituted aniline): This provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[3]
-
Glycerol: This acts as the source for the three-carbon chain required to form the pyridine ring of the quinoline. In the presence of concentrated sulfuric acid, it dehydrates to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3]
-
Concentrated Sulfuric Acid: This serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps in the reaction mechanism.[2][3]
-
Oxidizing Agent: This is required to convert the 1,2-dihydroquinoline intermediate into the final quinoline product. Nitrobenzene is a common choice and can also serve as a solvent.[4][5]
Q3: What are the most common challenges encountered during a Skraup synthesis?
The most frequently reported issues are:
-
Violent, uncontrollable reactions: The highly exothermic nature of the reaction can lead to a runaway reaction if not properly controlled.[2][3][6]
-
Significant tar formation: The harsh acidic and oxidizing conditions can cause polymerization of reactants and intermediates, leading to the formation of a thick, black tar that complicates product isolation.[6][7]
-
Low yields: A combination of uncontrolled reaction conditions and difficult purification often results in low yields of the desired quinoline product.[7][8]
Troubleshooting Guide
Issue 1: The reaction is extremely vigorous and difficult to control.
Cause: The primary cause is the rapid, uncontrolled exothermic reaction.
Solution:
-
Use a Moderator: The addition of a moderator is the most common and effective way to tame the reaction. Ferrous sulfate (FeSO₄) is widely used and is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[3][6][8][9] Boric acid can also be employed for this purpose.[2][6]
-
Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath).[6] This allows for better heat dissipation.
-
Efficient Stirring: Maintain vigorous and constant stirring throughout the addition of reagents and during the reaction to prevent the formation of localized hotspots.[6]
-
Gradual Heating: Begin by gently heating the reaction mixture. Once the reaction initiates (often indicated by a sudden boiling), immediately remove the external heat source. The exotherm of the reaction itself should be sufficient to maintain reflux for a period.[3]
Issue 2: Excessive tar formation is observed, complicating product isolation.
Cause: Tar formation is a common side reaction resulting from the polymerization of reactants and intermediates under the harsh acidic and oxidizing conditions.[6]
Solution:
-
Employ a Moderator: As with controlling the exotherm, ferrous sulfate can help to minimize charring and tar formation by moderating the reaction rate.[6]
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[6] A patent suggests maintaining the temperature in the range of 100 to 150°C.[10]
-
Purification Strategy: The crude product is often a tarry residue.[7] Steam distillation is a highly effective method for separating the volatile quinoline from the non-volatile tar.[3] The crude mixture is made strongly alkaline before passing steam through it.[3]
Issue 3: The yield of the desired quinoline is consistently low.
Cause: Low yields can be a consequence of uncontrolled reaction conditions leading to side reactions, as well as losses during the challenging work-up and purification process.[7][8]
Solution:
-
Control the Reaction: Implementing the strategies for controlling the exotherm and minimizing tar formation will inherently improve the yield of the desired product.
-
Consider Alternative Oxidizing Agents: While nitrobenzene is traditional, other oxidizing agents can lead to a less violent reaction and potentially higher yields. Arsenic acid is a known alternative that results in a less vigorous reaction.[4] Catalytic amounts of iodine have also been used.[3]
-
Optimize Reagent Ratios: Incorrect stoichiometry can lead to incomplete conversion and the formation of byproducts. A patent suggests a molar ratio of sulfuric acid to aniline of 2.5 to 6.[10]
-
Careful Work-up: The work-up procedure is critical for maximizing yield. After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[3]
Quantitative Data Summary
| Parameter | Recommended Condition | Purpose | Reference(s) |
| Reaction Temperature | 100 - 150°C | To control the reaction rate and minimize tar formation. | [10] |
| Maintain at 117-119°C during H₂SO₄ addition, then 120°C for 4h, and 123°C for 3h. | A specific temperature profile for a particular synthesis. | [11] | |
| Sulfuric Acid to Aniline Molar Ratio | 2.5 - 6 | To ensure sufficient acid for dehydration and catalysis. | [10] |
| Moderators | Ferrous sulfate (FeSO₄), Boric acid | To make the reaction less violent. | [2][3][6][8][9] |
| Alternative Oxidizing Agents | Arsenic acid, Iodine | To achieve a less violent reaction compared to nitrobenzene. | [3][4] |
Experimental Protocols
General Protocol for a Controlled Skraup Synthesis
This protocol is a synthesis of best practices described in the literature. Caution: This reaction is highly exothermic and should be performed with appropriate safety measures, including a fume hood, safety shield, and personal protective equipment.
-
Charging the Reactants: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aniline, ferrous sulfate heptahydrate, and glycerol.[3][6]
-
Acid Addition: Begin to slowly add concentrated sulfuric acid through the dropping funnel with constant and efficient stirring. The flask should be cooled in an ice-water bath to manage the initial exotherm.[3][6]
-
Initiation of Reaction: Once the acid addition is complete, gently heat the mixture.[3]
-
Controlling the Exotherm: As soon as the reaction begins to boil vigorously, immediately remove the external heat source. The heat of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.[3][6]
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[3][6]
-
Work-up and Purification (Steam Distillation):
-
Allow the reaction mixture to cool.
-
Carefully make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide.
-
Set up for steam distillation and distill the quinoline from the tarry residue.[3]
-
The quinoline can then be separated from the aqueous distillate by extraction with an organic solvent.[3]
-
Visual Guides
Caption: Workflow for a controlled Skraup quinoline synthesis.
Caption: Troubleshooting flowchart for the Skraup synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-Bromo-8-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-Bromo-8-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Skraup synthesis. This reaction involves heating the precursor, 2-bromo-4-methylaniline, with glycerol, sulfuric acid, and an oxidizing agent.[1] The Skraup reaction is a classic and effective method for constructing the quinoline ring system.[1]
Q2: What are the key steps in the Skraup synthesis of this compound?
A2: The mechanism of the Skraup synthesis involves:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 2-bromo-4-methylaniline undergoes a conjugate addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized by an oxidizing agent to form the aromatic this compound.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative methods include the Doebner-von Miller reaction, which is a variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[2] Another approach is the Knorr quinoline synthesis, which involves the condensation of a β-ketoester with an arylamine followed by cyclization.[3] A late-stage bromination of 8-methylquinoline could also be considered, although this may present challenges with regioselectivity.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is refluxed for an adequate duration after the initial exothermic phase subsides.[4] |
| Suboptimal ratio of reactants. | Carefully control the stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent. | |
| Formation of byproducts due to polymerization of acrolein (tar formation). | Add the sulfuric acid slowly with efficient cooling and stirring. Use a moderator like ferrous sulfate (FeSO₄) to control the exothermic reaction.[4] | |
| Violent/Uncontrolled Reaction | The Skraup synthesis is notoriously exothermic. | Add a moderator such as ferrous sulfate (FeSO₄).[4][5] Control the rate of addition of sulfuric acid with efficient cooling. Ensure vigorous stirring to dissipate heat.[4] |
| Overheating during the initial phase. | Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under its own heat.[4] | |
| Product is a Dark Tar | Polymerization of reactants and intermediates under harsh acidic and oxidizing conditions. | Use a moderator like ferrous sulfate to control the reaction rate.[6] Optimize the reaction temperature to avoid excessive heat. |
| Charring due to high concentration of sulfuric acid. | Use a less harsh oxidizing agent, such as arsenic acid instead of nitrobenzene.[5] | |
| Difficult Purification | Presence of unreacted starting materials and numerous byproducts. | Begin with a steam distillation of the reaction mixture to remove volatile impurities and the crude product. |
| Co-elution of impurities during column chromatography. | After initial extraction, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). | |
| Product fails to crystallize. | If recrystallization is difficult, try triturating the crude product with a non-polar solvent to remove impurities before attempting recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylaniline (Precursor)
This protocol is adapted from established methodologies for the synthesis of similar aniline precursors.[1]
Step 1a: Acetylation of p-Toluidine
-
In a round-bottom flask, combine p-toluidine, glacial acetic acid, and acetic anhydride.
-
Reflux the mixture for 2.5-3.0 hours.
-
Upon cooling, the N-(4-methylphenyl)acetamide will precipitate and can be isolated by filtration.
Step 1b: Bromination of N-(4-methylphenyl)acetamide
-
Dissolve the N-(4-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid).
-
Add bromine dropwise while maintaining the temperature at 50-55°C.
-
Pour the reaction mixture into a sodium sulfite solution to precipitate the N-(2-bromo-4-methylphenyl)acetamide.
Step 1c: Hydrolysis to 2-Bromo-4-methylaniline
-
Reflux the N-(2-bromo-4-methylphenyl)acetamide with concentrated hydrochloric acid.
-
Neutralize the resulting hydrochloride salt with a sodium hydroxide solution to yield 2-bromo-4-methylaniline. The typical yield for this step is reported to be between 51-57%.[1]
Protocol 2: Skraup Synthesis of this compound
This protocol is based on the general procedure for the Skraup synthesis.[1][4]
-
Reaction Setup: In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromo-4-methylaniline, glycerol, and a moderator such as ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and with vigorous stirring and external cooling (ice bath), add concentrated sulfuric acid. The addition should be controlled to keep the temperature from rising too rapidly.
-
Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Reaction: Gently heat the mixture to initiate the reaction. Once the reaction becomes self-sustaining (vigorous boiling), remove the heat source. If the reaction becomes too violent, cool the flask in an ice-water bath.
-
Completion: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Work-up:
-
Allow the mixture to cool.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) until it is strongly alkaline. Be cautious as this is an exothermic process.
-
Perform a steam distillation to isolate the crude this compound.
-
-
Purification:
-
Extract the distillate with an organic solvent such as toluene or dichloromethane.[7]
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/toluene).[8]
-
Quantitative Data
The yield of the Skraup synthesis can be highly variable depending on the specific substrate and reaction conditions. The following table provides an overview of typical yields for the steps involved in the synthesis of a related compound, 8-bromo-6-methylquinolin-2(1H)-one, for which this compound is an intermediate.[1]
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Hydrolysis | N-(2-bromo-4-methylphenyl)acetamide | 2-Bromo-4-methylaniline | 51-57 |
| Skraup Synthesis | 2-Bromo-4-methylaniline, Glycerol | 8-Bromo-6-methylquinoline | Variable |
Visualizations
Skraup Synthesis Workflow
Caption: Workflow for the Skraup synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in the Skraup synthesis.
References
Technical Support Center: Side Reactions in the Bromination of 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the bromination of 8-methylquinoline. The information is designed to help you anticipate and mitigate the formation of unwanted side products, ensuring a higher yield and purity of your desired brominated 8-methylquinoline isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect during the bromination of 8-methylquinoline?
A1: The main side reactions in the bromination of 8-methylquinoline are over-bromination and, under certain conditions, bromination of the methyl group.
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Over-bromination: Electrophilic aromatic substitution can occur at multiple positions on the quinoline ring, leading to the formation of di-brominated or even tri-brominated products. The most common di-brominated byproduct is 5,7-dibromo-8-methylquinoline. The extent of over-bromination is highly dependent on the stoichiometry of the brominating agent used. For instance, in the closely related bromination of 8-hydroxyquinoline, using more than two equivalents of bromine results in the di-bromo derivative as the primary product[1].
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Side-chain bromination: Although less common under standard electrophilic aromatic substitution conditions, bromination of the methyl group at the 8-position can occur, leading to the formation of 8-(bromomethyl)quinoline. This is more likely to happen if radical initiators are present or under conditions that favor free-radical substitution. One study reported that when 8-methylquinoline was subjected to bromination using tribromoisocyanuric acid (TBCA), the methyl-brominated product was isolated as the major product.
Q2: How does the choice of brominating agent affect the side reaction profile?
A2: The choice of brominating agent can significantly influence the regioselectivity and the extent of side reactions.
-
Molecular Bromine (Br₂): This is a strong brominating agent that can easily lead to over-bromination if the reaction conditions, particularly the stoichiometry, are not carefully controlled. It is often used with a catalyst like iron(III) bromide (FeBr₃).
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine. It is often used to achieve mono-bromination and can help to minimize over-bromination by providing a low, steady concentration of bromine in the reaction mixture. However, the reaction conditions, such as the solvent and the presence of radical initiators, can still influence the outcome.
Q3: What is the expected regioselectivity for the mono-bromination of 8-methylquinoline?
A3: The methyl group at the 8-position is an activating, ortho-, para-director. Therefore, electrophilic substitution is directed primarily to the 5- and 7-positions of the quinoline ring. The pyridine ring is generally deactivated towards electrophilic attack. Consequently, the major mono-brominated products are typically 5-bromo-8-methylquinoline and 7-bromo-8-methylquinoline. The precise ratio of these isomers can be influenced by the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Formation of significant amounts of di-brominated products | - Excess brominating agent used.- Reaction time is too long.- Reaction temperature is too high. | - Stoichiometry Control: Carefully control the molar ratio of the brominating agent to 8-methylquinoline. For mono-bromination, use a 1:1 or slightly less than stoichiometric amount of the brominating agent.- Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.- Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to increase selectivity. |
| Presence of 8-(bromomethyl)quinoline in the product mixture | - Reaction conditions favor free-radical substitution (e.g., presence of UV light or radical initiators).- Use of a less selective brominating agent under harsh conditions. | - Control Reaction Environment: Conduct the reaction in the dark to avoid photochemical initiation of radical reactions.- Avoid Radical Initiators: Ensure that no radical initiators (e.g., AIBN, benzoyl peroxide) are present unless side-chain bromination is the desired outcome.- Choice of Reagent: Use a milder brominating agent like NBS in a polar solvent. |
| Difficulty in separating mono-brominated isomers (e.g., 5-bromo vs. 7-bromo) | - The isomers have very similar polarities. | - Chromatography Optimization: Use a high-performance column chromatography system with a carefully selected solvent system. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required. Monitor fractions carefully by TLC.- Recrystallization: Fractional recrystallization from a suitable solvent system may be effective if there is a sufficient difference in the solubility of the isomers. |
| Incomplete reaction, with significant starting material remaining | - Insufficient amount of brominating agent.- Low reaction temperature or short reaction time.- Deactivation of the catalyst. | - Adjust Stoichiometry: Ensure at least a stoichiometric amount of the brominating agent is used.- Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time while monitoring for the formation of side products.- Catalyst Check: If a catalyst is used, ensure it is active and used in the correct amount. |
| Formation of a dark, tarry reaction mixture | - Highly exothermic reaction leading to decomposition.- Use of overly harsh reaction conditions (e.g., strong acid catalysts with high temperatures). | - Temperature Control: Add the brominating agent slowly and with efficient cooling to manage the exotherm.- Milder Conditions: Consider using a milder brominating agent and avoiding strong acids if possible. |
Quantitative Data Summary
The following table summarizes the typical yields of products and byproducts in the bromination of 8-substituted quinolines, which can serve as an estimate for the bromination of 8-methylquinoline.
| Starting Material | Brominating Agent (Equivalents) | Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | Br₂ (1.5) | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Mixture | [1] |
| 8-Hydroxyquinoline | Br₂ (2.1) | 5,7-Dibromo-8-hydroxyquinoline | 90 | [1] |
| 8-Aminoquinoline | Br₂ (1.5) | 5,7-Dibromo-8-aminoquinoline & 5-Bromo-8-aminoquinoline | 42:58 ratio | [1] |
| 8-Aminoquinoline | Br₂ (2.0) | 5,7-Dibromo-8-aminoquinoline | Quantitative | [1] |
| 8-Methoxyquinoline | Br₂ (excess) | 5-Bromo-8-methoxyquinoline & 5,7-Dibromo-8-methoxyquinoline | 50:50 ratio | [1] |
Experimental Protocols
Protocol 1: Regioselective Mono-bromination of 8-Methylquinoline using NBS
This protocol aims to favor the formation of mono-brominated products while minimizing over-bromination.
Materials:
-
8-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Dissolve 8-methylquinoline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature while stirring.
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Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers and any remaining starting material or di-brominated byproducts.
Visualizations
Caption: Experimental workflow for the mono-bromination of 8-methylquinoline.
Caption: Logical relationship between reaction conditions and product distribution.
References
Technical Support Center: Optimization of Suzuki Coupling for Bromoquinolines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving bromoquinolines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki coupling of bromoquinolines.
Problem: Low or No Product Yield
Low or no yield is a frequent issue. A systematic approach to troubleshooting is essential.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst System | • Ensure the use of an active Pd(0) source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). • Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1] • Verify the age and quality of the catalyst and ligands. Palladium catalysts can degrade over time. | The catalytic cycle of the Suzuki coupling relies on an active Pd(0) species.[2] The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] |
| Suboptimal Base | • Screen a variety of bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. Cs₂CO₃ and K₃PO₄ are often more effective for challenging couplings due to their higher solubility and basicity.[3] • Ensure the base is finely powdered and dry for consistent results. | The base activates the boronic acid, a crucial step for transmetalation to occur.[4] The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Inappropriate Solvent | • Test different solvent systems. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF) or aromatic hydrocarbons (e.g., toluene), often with the addition of water.[5] • Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[6] | The solvent affects the solubility of reagents and the stability and activity of the catalyst.[7] |
| Low Reaction Temperature | • Incrementally increase the reaction temperature. Typical temperatures for Suzuki coupling of bromoquinolines range from 80-110 °C.[7] | Inadequate temperature can lead to slow or incomplete reactions. |
| Poor Quality Boronic Acid | • Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[6] • Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. | The stability of the boronic acid is critical. Decomposition leads to a lower concentration of the active coupling partner. |
| Incomplete Reaction | • Monitor the reaction progress using TLC or LC-MS.[5] • If the reaction stalls, consider adding a fresh portion of the catalyst. | Reactions may require longer times to reach completion, and monitoring helps determine the optimal reaction time. |
| Inhibition by Quinoline Nitrogen | • The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity. • Employing bulky ligands can often mitigate this issue by sterically hindering the coordination of the quinoline nitrogen to the palladium center. | Catalyst inhibition by heteroatoms in the substrate is a known issue in cross-coupling reactions. |
Problem: Presence of Significant Side Products
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
| Side Reaction | Mitigation Strategies | Rationale |
| Homocoupling of Boronic Acid | • Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen). • Use a Pd(0) source or a precatalyst that efficiently generates Pd(0). | Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6] |
| Dehalogenation of Bromoquinoline | • Optimize the choice of base and solvent. Weaker inorganic bases and aprotic solvents may reduce dehalogenation. • Ensure anhydrous conditions where appropriate for the specific protocol. | Dehalogenation involves the replacement of the bromine atom with a hydrogen atom and can be influenced by the presence of hydride sources. |
| Protodeboronation | • Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[6] • Minimize the presence of water in non-aqueous systems and consider using a milder base. | This is a common decomposition pathway for boronic acids, especially in the presence of protic sources.[2] |
Frequently Asked Questions (FAQs)
Q1: Which halogen on a quinoline ring is most reactive for Suzuki coupling?
A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl. Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more specialized and highly active catalyst systems.[8]
Q2: Can the nitrogen atom in the bromoquinoline interfere with the reaction?
A2: Yes, the quinoline nitrogen can coordinate to the palladium catalyst, which can lead to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can help to mitigate this effect and promote the desired catalytic cycle.
Q3: My reaction is not going to completion. What are the first troubleshooting steps?
A3: For incomplete reactions, first ensure that all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to oxygen. Next, consider screening different catalysts, ligands, bases, and solvents, as the optimal conditions can be highly substrate-dependent.[5]
Q4: I am observing a significant amount of a debrominated side product. What is the cause?
A4: The formation of a debrominated quinoline is a common side reaction known as hydrodehalogenation. This can be caused by various factors, including the presence of water or other proton sources, or a competing reaction pathway. Optimizing the base and ensuring anhydrous conditions (if appropriate for your protocol) can help to minimize this side reaction.[2][5]
Q5: Should I use a boronic acid or a boronic ester?
A5: While boronic acids are commonly used, boronic esters (like pinacol esters) can offer enhanced stability and are less prone to side reactions such as protodeboronation and homocoupling.[6] If you are experiencing issues with the stability of your boronic acid, switching to a corresponding ester is a good strategy to try.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Bromoquinolines
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add the bromoquinoline, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[5] The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions of bromoquinolines.
References
Choosing the right catalyst and ligand for Suzuki coupling of quinolines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing Suzuki coupling with quinoline substrates?
The main challenge in the Suzuki coupling of quinolines and other nitrogen-containing heterocycles is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, leading to low or no product yield.[1][2] Therefore, the choice of ligand is critical to shield the palladium center and maintain its catalytic activity.
Q2: What is a good starting point for selecting a catalyst and ligand for quinoline coupling?
For a robust starting point, especially with challenging substrates like chloroquinolines, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[3]
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium(II) precatalysts.[4][5][6] Pd(II) sources require an in situ reduction to the active Pd(0) species, which can be achieved by reaction with phosphine ligands or through the homocoupling of boronic acids.[6]
-
Ligands: Biaryl phosphine ligands such as SPhos and XPhos are often highly effective due to their steric bulk, which promotes the crucial reductive elimination step and protects the catalyst.[1][3] For simpler couplings, complexes like Pd(dppf)Cl₂ can also be very effective.[7][8]
Q3: What is the role of the base in the reaction, and how do I choose the right one?
The base plays multiple crucial roles in the Suzuki-Miyaura coupling:
-
It activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transmetalation step.[9][10][11][12]
-
It can influence the formation of the active palladium complex.[9]
-
It accelerates the final reductive elimination step.[9]
Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8][9] The choice can be critical; for instance, milder bases like K₃PO₄ or KF can be beneficial when dealing with base-sensitive functional groups or to minimize side reactions like protodeboronation.[5][11]
Q4: Which solvent system is most effective for the Suzuki coupling of quinolines?
The choice of solvent is interdependent with the base. Biphasic solvent systems are very common and effective.[9] Good starting points include:
Anhydrous solvents like DMF or THF can also be used, particularly if water-sensitive functional groups are present or to minimize protodeboronation of the boronic acid.[14] It is critical to use degassed solvents to prevent oxygen from deactivating the Pd(0) catalyst.[5]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no formation of the desired product. What are the most common causes and solutions?
A: This is a common issue that can often be traced back to a few key experimental factors.
| Possible Cause | Solution & Explanation |
| Catalyst/Ligand Inactivity | Ensure your palladium source and phosphine ligand are fresh. Phosphine ligands, in particular, are susceptible to oxidation if not stored properly under an inert atmosphere.[5][15] Consider using a new bottle or a glovebox for handling. |
| Presence of Oxygen | The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[5] Ensure the reaction mixture is thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 10-15 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1][13] |
| Poor Reagent Quality | Verify the purity of your quinoline halide and boronic acid. Boronic acids can degrade over time.[5] Using a more stable boronate ester (e.g., pinacol or MIDA esters) can often resolve issues related to boronic acid instability.[1][6] |
| Insufficient Temperature | Some couplings, especially with less reactive aryl chlorides, require higher temperatures to facilitate the oxidative addition step.[5][8] If reacting at room temperature or a moderate temperature (e.g., 70-80°C), try increasing the heat to reflux. |
| Insolubility | If any of the starting materials or the catalyst are not soluble in the chosen solvent system, the reaction rate will be severely limited.[15] Try a different solvent system (e.g., switch from Toluene to Dioxane or DMF).[14] |
Problem 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm observing large amounts of dehalogenated starting material and/or homocoupled boronic acid. How can I suppress these side reactions?
A: The formation of these side products points to specific competing reaction pathways that can often be controlled by adjusting the reaction conditions.
| Side Product | Cause | Solution |
| Dehalogenation | The aryl halide is converted to an arene (halogen is replaced by hydrogen). This can be caused by certain bases or impurities.[1][6] | Try a milder, non-coordinating base (e.g., switch from an alkoxide to K₃PO₄ or Cs₂CO₃).[1] Reducing the reaction time can also help minimize this pathway. |
| Homocoupling (Boronic Acid) | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is primarily caused by the presence of oxygen.[1][5] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the entire process.[1][5] |
| Protodeboronation | The boronic acid is converted back to its corresponding hydrocarbon. This is a major issue with electron-deficient or some heteroaryl boronic acids and is promoted by water and strong bases.[1][5] | 1. Use a Boronate Ester: Pinacol or MIDA boronates are significantly more stable.[1][6]2. Minimize Water: If possible, use anhydrous conditions or a milder base like KF.[1][11]3. Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.[1] |
Data Presentation: Catalyst & Ligand Selection
The choice of ligand is paramount for a successful coupling. Below is a summary of common phosphine ligand classes and their typical applications.
Table 1: Comparison of Common Phosphine Ligands for Suzuki-Miyaura Coupling
| Ligand Class | Specific Example | Key Characteristics & Typical Use Cases |
|---|---|---|
| Triarylphosphines | Triphenylphosphine (PPh₃) | One of the earliest ligands used. Generally effective for simple aryl iodides and bromides but often struggles with more challenging substrates like aryl chlorides or heteroaromatics.[4] |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos | Highly electron-rich and sterically bulky. Considered the state-of-the-art for a wide range of challenging couplings, including heteroaryl chlorides, sterically hindered substrates, and reactions at room temperature.[1][2][3] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Forms very stable and active palladium complexes (e.g., Pd(dppf)Cl₂). A versatile and reliable choice for a broad scope of aryl bromides and iodides.[3][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Often used for difficult couplings and can be an effective alternative to phosphine ligands.[16][17][18] |
Experimental Protocols
General Protocol for the Suzuki Coupling of a Halo-Quinoline
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To a flame-dried Schlenk flask or pressure vessel, add the halo-quinoline (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[7][19]
-
Seal the vessel with a rubber septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
2. Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The reaction concentration is typically between 0.1 M and 0.5 M.
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and dissolve them in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Purge the reaction mixture with the inert gas for an additional 5-10 minutes.[13]
3. Reaction Execution:
-
Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction vigorously for the specified time (typically 4-24 hours).[7]
-
Monitor the reaction progress by TLC or LC-MS.[7]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or CH₂Cl₂.[7]
-
Wash the organic layer sequentially with water and then brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7][20]
Visualizations
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. previous.scientia.report [previous.scientia.report]
- 17. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the critical roles of the base and solvent in achieving optimal reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems users may encounter during their experiments.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction shows very low or no conversion of the starting materials. What are the first things to check regarding my base and solvent?
A: When a Suzuki-Miyaura reaction fails to proceed, the issue often lies with the fundamental reaction components and conditions. Here’s a systematic checklist:
-
Base Activity and Solubility: Ensure the base is of high purity and has been stored correctly. Some bases are hygroscopic and can lose activity. Crucially, the base must have some solubility in the reaction medium to be effective. If your base is completely insoluble, it cannot perform its role in the catalytic cycle. Consider switching to a base with better solubility in your chosen solvent or changing the solvent system.
-
Solvent Quality: The solvent must be of appropriate purity and dryness, especially for reactions sensitive to water. Use anhydrous and degassed solvents, as dissolved oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, a common cause of reaction failure.[1][2] Rigorous degassing of your solvent and the entire reaction setup is one of the most critical steps to prevent catalyst deactivation.[3]
-
Phase and Mixing Issues: Many Suzuki reactions are biphasic (e.g., toluene and water). In such cases, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3] If the reaction mixture becomes a thick, un-stirrable slurry, it can significantly hinder the reaction rate. Improving solubility by changing the solvent or increasing the solvent volume may be necessary.[3]
-
Catalyst Activation: The active catalytic species is Pd(0).[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction step can sometimes be inefficient and may be the cause of low conversion.[3]
Issue 2: Starting Materials Consumed, but Low Yield of Desired Product
Q: My starting materials are consumed, but I'm getting a low yield of the desired product. What side reactions related to base and solvent could be the cause?
A: Low yields despite consumption of starting materials point towards competing side reactions. The choice of base and solvent can either promote or mitigate these pathways.
-
Protodeboronation: This is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a proton (C-H), often from water or alcohol in the solvent.[1][3] This is particularly problematic with electron-deficient boronic acids.
-
Solution:
-
Use Milder Conditions: Harsher conditions (strong bases, high temperatures) can exacerbate protodeboronation.[3] Try using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Anhydrous Conditions: While many protocols use aqueous bases, switching to anhydrous conditions can minimize the proton source.[1]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) can protect it from premature decomposition.[3][4]
-
-
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is a frequent side reaction. This is often caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to a Pd(II) species that can promote this unwanted coupling.[3]
-
Dehalogenation: In this side reaction, the aryl halide is reduced to the corresponding arene. This can occur after the oxidative addition step if the palladium complex reacts with a hydride source.[3]
-
Solution: Certain bases (e.g., amines) or solvents (e.g., alcohols) can act as hydride sources. If dehalogenation is a significant issue, consider changing the base or solvent system.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[5] Organoboron compounds are generally unreactive for transmetalation without a base.[6] The base's primary role is to activate the organoboron species, increasing its nucleophilicity.[5][7] Two main mechanisms are proposed for this activation[7][8]:
-
Boronate Pathway: The base (e.g., OH⁻) attacks the electron-deficient boron atom of the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activated species then readily transfers its organic group to the palladium complex.[7]
-
Hydroxide/Alkoxide Pathway: The base first reacts with the Pd(II)-halide complex to replace the halide with a hydroxide or alkoxide group. This Pd(II)-hydroxide complex then reacts with the neutral boronic acid in the transmetalation step.[7]
The operative pathway often depends on the specific base, solvent, and substrates used.[7]
Q2: How does the choice of solvent impact the reaction yield and selectivity?
A: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling[9][10]:
-
Solubility: It must effectively dissolve the reactants, catalyst, and base to allow the reaction to proceed efficiently in the solution phase.
-
Stabilization: Solvents can stabilize the palladium catalyst and reactive intermediates formed during the catalytic cycle.[9]
-
Modulating Reactivity: The polarity of the solvent can influence the reactivity of the base and the boronic acid.[9] For example, less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, while more polar solvents may be better for ionic pre-catalysts.[10]
-
Influencing Selectivity: In substrates with multiple reactive sites (e.g., a chloroaryl triflate), the solvent can dramatically switch the chemoselectivity. Nonpolar solvents often favor reaction at the C-Cl bond, whereas certain polar aprotic solvents like DMF or MeCN can favor reaction at the C-OTf bond.[11][12] However, this effect does not always trend with the solvent's dielectric constant, indicating a complex role beyond simple polarity.[11]
Commonly used solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[13] Aqueous mixtures are also widely used, as they can improve the solubility of inorganic bases.[6]
Q3: Which types of bases are most commonly used and how do I choose one?
A: The choice of base is highly dependent on the substrates and reaction conditions.[5] Inorganic bases are the most frequently employed[7]:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common and versatile bases, suitable for a wide range of substrates. Cs₂CO₃ is more soluble in organic solvents and is often effective when other carbonates fail.[2]
-
Phosphates (K₃PO₄): Often considered a milder base, it is particularly effective for base-sensitive functional groups and can help minimize side reactions like protodeboronation.[1]
-
Hydroxides (NaOH, KOH): These are strong bases that can be effective but may promote side reactions with sensitive substrates.[7]
-
Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid and are a good choice when dealing with base-labile functional groups like esters.[14]
Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for standard Suzuki couplings but can be useful for substrates with very sensitive functional groups.[5][7]
Data Presentation: Effect of Base and Solvent on Yield
The following table summarizes quantitative data from screening studies, illustrating how the choice of base and solvent can significantly affect the yield of a model Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid.
| Entry | Base | Solvent System | Yield (%) | Reference(s) |
| 1 | K₃PO₄ | Toluene/H₂O | 95 | Data compiled from multiple sources[5] |
| 2 | K₂CO₃ | Toluene/H₂O | 92 | Data compiled from multiple sources[5] |
| 3 | Na₂CO₃ | EtOH/H₂O (3:1) | 98-99 | Data compiled from multiple sources[15] |
| 4 | Cs₂CO₃ | Dioxane | 94 | Data compiled from multiple sources[5] |
| 5 | NaOH | MeOH/H₂O (3:2) | 96 | Data compiled from multiple sources[16] |
| 6 | TEA | Toluene/H₂O | 45 | Data compiled from multiple sources[5] |
| 7 | K₃PO₄ | DMF | 31 | Data compiled from multiple sources[16] |
| 8 | K₃PO₄ | THF | 10 | Data compiled from multiple sources[16] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, temperature, and reaction time. This table is for illustrative comparison purposes.
Experimental Protocols
Representative Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an aryl halide with a boronic acid, optimized for screening different bases.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), and phosphine ligand (0.04 mmol).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., 10 mL of Toluene) via syringe. Prepare a solution of the base (2.0 mmol) in degassed water (e.g., 1 mL) and add it to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanisms for the role of the base in transmetalation.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-8-methylquinoline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the purification of crude 6-Bromo-8-methylquinoline. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Issue 1: Low Yield After Purification
Question: I have successfully obtained the purified this compound, but my final yield is very low. How can I improve it?
Answer: Low yield can result from several factors, from mechanical losses to suboptimal purification conditions. Consider the following:
-
Recrystallization Issues:
-
Excessive Solvent: Using too much solvent during recrystallization will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[1]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility is still high at low temperatures, you will lose product in the mother liquor.
-
-
Column Chromatography Issues:
-
Product Adsorption: The basic nitrogen in the quinoline ring can interact strongly with the acidic silica gel, leading to irreversible adsorption or streaking, which complicates the collection of pure fractions.[2] Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can mitigate this issue.[2][3]
-
Co-elution with Impurities: If an impurity has a similar polarity to the product, it may co-elute, forcing you to discard mixed fractions and thus reducing the yield of pure product. Optimize the solvent system using Thin Layer Chromatography (TLC) to maximize separation.
-
Issue 2: The Purified Product is Colored
Question: The crystals I obtained are yellow or brown, but the pure compound should be a white or off-white solid. How can I remove the colored impurities?
Answer: Colored impurities are common in quinoline syntheses, often arising from degradation or charring during the reaction.[4] These can typically be removed with activated charcoal.
-
Troubleshooting Steps: Charcoal Treatment
-
Dissolve the impure, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently reheat the mixture to boiling for a few minutes while swirling. The colored impurities will adsorb to the charcoal's surface.[1]
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.[1]
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization. Note: Activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.[1]
-
Issue 3: Oiling Out During Recrystallization
Question: When I cool the hot solution of my crude product, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Troubleshooting Steps:
-
Reheat the Solution: Reheat the mixture until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask to encourage gradual cooling, which gives crystals time to form.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1]
-
Modify the Solvent System: Consider using a solvent pair. Dissolve the crude product in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly. For quinoline derivatives, common systems include ethanol/water and hexane/ethyl acetate.[1][5]
-
Issue 4: Streaking or Poor Separation on TLC/Column Chromatography
Question: My compound shows significant streaking on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve this?
Answer: Tailing or streaking of basic compounds like this compound on silica gel is a common problem. It is caused by the strong interaction between the basic nitrogen of the quinoline and the acidic silanol (Si-OH) groups on the silica surface.[2]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small percentage (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system (e.g., Hexane/Ethyl Acetate).[2] This base will compete with your compound for the acidic sites on the silica, resulting in sharper bands and better separation.
-
Use a Different Stationary Phase: If adding a modifier is not effective or desirable, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in neutral or basic grades, which are more suitable for basic compounds.[2]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using polar solvents (like acetonitrile/water or methanol/water) can be an effective purification method.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities largely depend on the synthetic route, which is often a variation of the Skraup synthesis.[6][7][8] Potential impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-2-methylaniline (or a related aniline precursor).[9]
-
Isomeric Byproducts: Positional isomers that may form during the synthesis.[9]
-
Oxidizing Agent Remnants: For example, residual nitrobenzene if used as the oxidizing agent in a Skraup reaction.[9]
-
Degradation Products: Harsh acidic and high-temperature conditions can lead to the formation of tarry, polymeric, or dark-colored byproducts.[4][9][10]
-
Over-brominated or Under-brominated Species: If bromination is a step in the synthesis, related quinolines with different numbers or positions of bromine atoms could be present.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: While specific data for this compound is not abundant, data for analogous bromoquinoline derivatives can provide a good starting point. Commonly effective solvents and solvent systems include:
-
Single Solvents: Ethanol, Methanol, Acetone, Hexane.[1]
-
Solvent Systems: Ethanol/Water, Methanol/Acetone, Heptane/Toluene, Ethanol/Hexanes.[1] It is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent pair for your specific crude material.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: Flash column chromatography on silica gel is a standard method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. Begin with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Eluent Modifier: To prevent streaking, add 0.5-1% triethylamine (NEt₃) to the eluent system.[2][3]
-
Monitoring: Use TLC to monitor the separation and combine the pure fractions. An appropriate Rf value for column separation is typically around 0.2-0.4.
Quantitative Data Summary
The following tables provide reference data for purification. Note that optimal conditions may vary based on the specific impurity profile of the crude material.
Table 1: Recrystallization Solvents for Bromoquinoline Derivatives (Illustrative Examples)
| Compound | Recrystallization Solvent(s) | Solvent Ratio (v/v) |
|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | Benzene | - |
| 7-Bromo-8-hydroxyquinoline | Methanol / Acetone | 1:1 |
| 5-Bromo-8-nitroisoquinoline | Heptane / Toluene | 4:1 |
| 6-Bromo-2-chloroquinoline | Hexane | - |
| 6-Bromoquinoline-8-carbonitrile | Ethyl Acetate / Hexane | 1:2 |
(Data adapted from literature for analogous compounds as a starting point for optimization)[1][11][12]
Table 2: Typical Parameters for Purity Analysis
| Analytical Method | Typical Conditions | Purpose |
|---|---|---|
| HPLC-UV | Column: C18 reversed-phaseMobile Phase: Gradient of Acetonitrile/WaterDetection: 254 nm | Quantitative assessment of purity and detection of non-volatile impurities.[9] |
| GC-MS | Column: Capillary (e.g., DB-5ms)Injector Temp: 250°COven Program: 60°C to 280°C ramp | Identification of volatile impurities like residual solvents or starting materials.[9] |
| ¹H NMR | Spectrometer: 400 MHz or higherSolvent: CDCl₃ or DMSO-d₆ | Structural confirmation and identification of impurities with distinct proton signals.[9][13] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture (using a hot plate or water bath) with swirling until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[1]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal eluent should give the product an Rf value of approximately 0.3 and show good separation from all impurities. Remember to add 0.5-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14] Add a thin layer of sand on top of the packed silica.[3][14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[3]
-
Elution: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides and Workflows
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Caption: Potential sources of impurities from a typical Skraup synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. organicreactions.org [organicreactions.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
6-Bromo-8-methylquinoline stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 6-Bromo-8-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. Protecting the compound from moisture and atmospheric oxygen is crucial for maintaining its integrity.
Q2: What are the primary stability concerns for this compound?
A2: The main stability concerns for this compound and related quinoline derivatives include susceptibility to oxidation, photodegradation, and hydrolysis, particularly under acidic or basic conditions. The quinoline ring system can be prone to oxidation, and exposure to light, especially UV radiation, can lead to degradation.
Q3: Are there any known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent decomposition. Compatibility with other substances, such as pharmaceutical excipients, should be evaluated on a case-by-case basis through appropriate studies.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: The degradation of this compound can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] Such a method should be capable of separating the intact this compound from its potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration of the solid compound (e.g., yellowing or browning). | Exposure to light or air, leading to photodegradation or oxidation. | Store the compound in an amber or opaque, tightly sealed container. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Unexpected peaks in HPLC analysis of a sample. | Degradation of the compound due to experimental conditions (e.g., pH, temperature, presence of oxidizing agents). | Review the experimental protocol to identify potential stressors. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Low yield in a reaction where this compound is a reactant. | Degradation of the starting material under the reaction conditions. | Analyze the reaction mixture by HPLC or TLC to check for the presence of degradation products. Consider modifying reaction conditions (e.g., lowering temperature, using a less harsh pH, deoxygenating solvents). |
| Inconsistent experimental results. | Inconsistent purity of the this compound used. | Always use a well-characterized and properly stored batch of the compound. Re-analyze the purity of the starting material if degradation is suspected. |
Quantitative Data
Table 1: Hypothetical Hydrolytic Stability of this compound at 50°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) | Primary Degradation Product |
| 2.0 | 0.045 | 15.4 | 8-Methylquinolin-6-ol |
| 7.0 | 0.002 | 346.5 | Minimal degradation |
| 12.0 | 0.068 | 10.2 | 8-Methylquinolin-6-ol |
Table 2: Hypothetical Photostability of Solid this compound
| Light Source | Intensity | Duration (hours) | Degradation (%) | Appearance Change |
| Xenon Lamp (ICH Q1B) | 1.2 million lux hours | 100 | 3.2 | Slight yellowing |
| Near UV (ICH Q1B) | 200 Watt hours/m² | 20 | 1.8 | No visible change |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Visualizations
References
Technical Support Center: Troubleshooting Low Conversion Rates in Functionalization Reactions
Welcome to the technical support center for troubleshooting low conversion rates in your functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chemical modifications of biomolecules, nanoparticles, and other substrates.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding low yields in functionalization reactions.
Issue 1: My reaction has a very low or no yield. Where do I start troubleshooting?
Low or no product formation is a common issue that can often be resolved by systematically evaluating the core components of your experiment. Start by verifying the quality and integrity of your starting materials, reagents, and solvents. Many reagents used in functionalization are sensitive to air and moisture.[1]
A logical troubleshooting workflow can help pinpoint the issue:
Caption: A logical flowchart for initial troubleshooting of low-yield functionalization reactions.
Issue 2: How do I know if my protein/antibody has available reactive groups?
The accessibility of reactive groups on a protein is crucial for successful conjugation. For instance, in amine-reactive chemistries (e.g., using NHS esters), not all lysine residues are equally available due to the protein's three-dimensional structure.[2] For thiol-reactive chemistries (e.g., using maleimides), cysteine residues may form disulfide bonds, making them unavailable for conjugation.[2]
Solution:
-
For Thiols: Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to break disulfide bonds. It is critical to remove the reducing agent before adding the maleimide reagent.[2]
-
For Amines: While altering protein folding is complex, ensuring your protein is properly folded and soluble is a key first step.[2] Genetic manipulation can also be used to introduce more accessible reactive sites.[3]
Issue 3: Could my buffer be interfering with the reaction?
Yes, buffer components can significantly impact conjugation efficiency.[2] Buffers containing primary amines (e.g., Tris) or ammonium salts are incompatible with amine-reactive chemistries like NHS esters, as they will compete for the labeling reagent.[2][4] Other additives, such as sodium azide, can also interfere with certain reactions.[2]
Solution: Perform a buffer exchange into a suitable, non-reactive buffer (e.g., PBS, MES, HEPES) before starting the conjugation. This can be achieved using techniques like dialysis or desalting columns.[2]
Issue 4: How does steric hindrance affect my reaction?
Steric hindrance refers to the obstruction of a reaction due to the size of groups near the reactive site.[5][6] If the target functional group is located in a crowded environment within the molecule, it can be difficult for the reagent to access it, leading to a slower reaction or lower conversion.[6][7] This is a critical factor to consider when designing a functionalization strategy. For example, in bioconjugation, the dense structure of a protein can shield many potential reaction sites.[2][5]
Issue 5: Why are my nanoparticles aggregating during functionalization?
Nanoparticle aggregation during functionalization is a common problem that can drastically reduce yield and affect the final product's quality.[8]
Common Causes and Solutions:
-
Incorrect pH: The pH can lead to the nanoparticles reaching their isoelectric point, which reduces electrostatic repulsion and causes aggregation. It's important to optimize the pH for your specific nanoparticle system.[8]
-
Uncontrolled Reagent Hydrolysis: This is particularly relevant for silane chemistry, where premature hydrolysis in the bulk solution can lead to aggregation. Using an anhydrous solvent can help control this.[8]
-
Suboptimal Reagent Concentration: Too high a concentration can cause inter-particle bridging, while too low a concentration may result in incomplete surface coverage, both of which can lead to aggregation.[8]
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
Optimizing reaction conditions is crucial for maximizing conversion rates.[3][9][] Key parameters to consider include pH, temperature, reaction time, and reactant concentrations.
| Parameter | Recommendation | Rationale |
| pH | Dependent on the specific chemistry. For NHS esters, a pH of 7-9 is common, while for maleimides, a pH of 6.5-7.5 is recommended.[2] For some C-H functionalizations, the solvent choice can be more critical than pH.[1] | The pH affects the reactivity of both the functional groups and the labeling reagent, as well as the stability of the reagent to hydrolysis.[2] |
| Temperature | Many reactions are performed at room temperature or 4°C. However, some, like C-H activations, may require elevated temperatures.[1][4] | Temperature affects the reaction rate. While higher temperatures can increase the rate, they can also lead to reagent degradation or unwanted side reactions.[1][9] |
| Reaction Time | Monitor the reaction over time to determine the optimal duration. | Insufficient time can lead to incomplete conversion, while excessive time can result in product degradation or aggregation.[1][4] |
| Molar Ratio | Titrate the molar ratio of the labeling reagent to the substrate (e.g., 5:1 to 20:1 for bioconjugations).[2] | A higher molar excess of the labeling reagent can drive the reaction to completion, but too high an excess can lead to non-specific modifications or be difficult to remove. |
| Concentration | Ensure an adequate concentration of your substrate. For many antibody conjugation kits, a starting concentration of at least 0.5 mg/mL is recommended.[4] | Low concentrations can dilute the reagents and reduce reaction efficiency.[4] |
A systematic approach to optimizing these conditions is often necessary.
Caption: A workflow for the systematic optimization of reaction conditions.
Guide 2: Quantifying Functionalization Efficiency
Accurately determining the extent of functionalization is key to troubleshooting and ensuring the quality of your product. A variety of analytical techniques can be employed.[11][12][13]
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Ligand structure confirmation and quantification of ligand density.[12] | Provides detailed structural information and is highly quantitative with internal standards.[12] | Peak broadening can occur with large nanoparticles, and it may require ligand cleavage for accurate quantification.[12] |
| FTIR Spectroscopy | Identification of functional groups and confirmation of ligand attachment.[12] | Can provide information on the binding chemistry (covalent vs. non-covalent). | Generally qualitative, though quantitative analysis is possible with calibration. |
| UV-Vis Spectroscopy | Quantification of conjugated molecules that have a chromophore. | Simple, rapid, and widely available. | Requires a chromophore and can be subject to interference from other components. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface and chemical state of elements. | Highly surface-sensitive and provides information on the chemical environment. | Requires high vacuum and can be expensive. |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of material grafted onto a surface. | Can provide a direct measure of the mass of functional groups. | Not suitable for all substrates and can be destructive. |
| Electrochemical Titration | Quantification of surface functional groups.[11] | Can provide the number of total or derivatizable functional groups.[11] | May require a relatively large amount of sample.[11] |
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol is for removing interfering substances from a protein solution prior to a functionalization reaction.
Materials:
-
Protein solution
-
Desalting column (e.g., PD-10)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Equilibrate the desalting column by washing it with 3-5 column volumes of the desired reaction buffer.
-
Allow the equilibration buffer to completely enter the column bed.
-
Carefully apply the protein sample to the top of the column.
-
Allow the sample to enter the column bed completely.
-
Add the reaction buffer to the top of the column to begin elution.
-
Collect the fractions containing the purified protein. The protein will typically elute in the void volume.
Protocol 2: Reduction of Antibody Disulfide Bonds with TCEP
This protocol is for reducing disulfide bonds in an antibody to generate free thiols for conjugation.[2]
Materials:
-
Antibody solution
-
TCEP solution (e.g., 10 mM)
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Desalting column
Procedure:
-
Add a 10- to 20-fold molar excess of the TCEP solution to the antibody solution.[2]
-
Incubate the mixture at room temperature for 30-60 minutes.[2]
-
Remove the excess TCEP using a desalting column equilibrated with a thiol-free buffer.[2]
-
The antibody with reduced thiols is now ready for conjugation.
Protocol 3: General Procedure for NHS Ester Conjugation to a Protein
This protocol outlines a general method for labeling a protein with an NHS ester-functionalized molecule.[2]
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.5)
-
NHS ester stock solution (e.g., in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the NHS ester stock solution to the protein solution. Add the NHS ester dropwise while gently stirring.[2]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purify the conjugate from excess, unreacted labeling reagent using a suitable purification column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BAM - Papers of the month - About the quantitative analysis of the surface functional groups on nanomaterials [bam.de]
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating side reaction of protodeboronation. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize this undesired pathway and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the organoboron reagent, leading to a reduced yield of the desired cross-coupled product and the formation of a non-boronated byproduct, which can complicate purification.[1]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can influence the rate of protodeboronation, including:
-
pH: The reaction pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation, with the optimal pH for minimizing the side reaction being substrate-dependent.[2]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3]
-
Solvent: The choice of solvent can impact the solubility of reagents and the stability of intermediates, thereby affecting the extent of protodeboronation. The presence of water can also serve as a proton source for this side reaction.
-
Base: The type and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[3]
-
Catalyst and Ligands: The palladium catalyst and its ligands can influence the relative rates of the desired Suzuki coupling and the undesired protodeboronation. Bulky, electron-rich phosphine ligands can sometimes promote protodeboronation.[4]
-
Substrate Structure: The electronic properties of the boronic acid play a significant role. Electron-deficient arylboronic acids and many heteroarylboronic acids are particularly susceptible to protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common method for detecting protodeboronation is through chromatographic and spectroscopic analysis of your reaction mixture. By using techniques like TLC, LC-MS, GC-MS, or NMR spectroscopy, you can identify the formation of a byproduct that corresponds to the starting boronic acid with the boron group replaced by a hydrogen atom.
Q4: What are boronic acid derivatives and how can they help prevent protodeboronation?
A4: Boronic acid derivatives, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and trifluoroborates, are often used to increase the stability of the organoboron reagent.[5][6] These derivatives can act as "slow-release" sources of the active boronic acid during the reaction, maintaining a low concentration of the more sensitive free boronic acid and thus minimizing its decomposition via protodeboronation.[7] MIDA boronates are particularly known for their exceptional stability.[5]
Troubleshooting Guide
Issue: Low yield of the desired product with significant formation of the protodeboronated byproduct.
This is a classic sign that the rate of protodeboronation is competitive with or even faster than the rate of your Suzuki coupling. Here are a series of troubleshooting steps to address this issue:
1. Modify the Boronic Acid Reagent:
-
Switch to a more stable derivative: If you are using a free boronic acid, consider switching to its pinacol ester, MIDA boronate, or trifluoroborate salt.[5] MIDA boronates are exceptionally stable and offer a controlled release of the boronic acid.[7]
2. Optimize the Reaction Conditions:
-
Base Selection: The choice of base is critical. Strong bases like NaOH and KOH can accelerate protodeboronation. Consider using milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3]
-
Solvent System: If your reaction is conducted in a protic solvent mixture (e.g., with water), the water can act as a proton source. Switching to anhydrous conditions with a dry organic solvent can significantly reduce protodeboronation.
-
Temperature Control: Lowering the reaction temperature can slow down the rate of protodeboronation more than the desired coupling reaction.[3] Experiment with running the reaction at a lower temperature for a longer period.
3. Enhance the Catalytic System:
-
Catalyst and Ligand Choice: A highly active catalyst system can accelerate the Suzuki coupling to outcompete protodeboronation. Consider using modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands).[8]
-
Catalyst Loading: A modest increase in catalyst loading may improve the rate of the desired reaction.[8]
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the extent of protodeboronation.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Yield of Coupled Product (%) | Notes |
| Na₂CO₃ | High | Effective for many standard couplings.[9] |
| K₂CO₃ | High | A commonly used and effective base. |
| K₃PO₄ | High | Often a good choice for sensitive substrates.[9] |
| Cs₂CO₃ | High | Often used in challenging couplings due to its solubility.[9] |
| NaOH | ~70% | Strong base, can promote side reactions.[10] |
| KOH | 70-90% | Strong base, risk of side reactions.[10] |
| Et₃N | Low | Generally less effective than inorganic bases.[9] |
Reaction conditions: 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, in Toluene/H₂O. Yields are representative and can vary based on specific substrates and conditions.[9]
Table 2: Effect of Solvent on Suzuki Coupling Selectivity
| Solvent | Dielectric Constant | Yield of Product 3a (%) (Coupling at Chloride) | Yield of Product 3b (%) (Coupling at Triflate) |
| Toluene | 2.4 | 91 | 2 |
| THF | 7.5 | 93 | 1 |
| iPrOH | 20.2 | 94 | n.d. |
| Acetone | 21.0 | 83 | 2 |
| EtOH | 25.3 | 71 | n.d. |
| CH₃CN | 36.6 | 0 | 81 |
| DMF | 38.2 | 9 | 45 |
| DMSO | 47.2 | 1 | 61 |
| H₂O | 80.1 | 59 | n.d. |
Reaction of 4-chlorophenyl triflate with an arylboronic acid. This data illustrates how solvent polarity can influence the reaction pathway, which can be a strategy to favor the desired coupling over side reactions.[11] n.d. = not detected.
Table 3: Comparison of Boronic Acid Derivatives in Stability
| Boron Reagent | Stability | Key Advantages |
| Boronic Acid | Lower | Generally more reactive.[12] |
| Pinacol Ester | Moderate | More stable than boronic acids, easy to handle.[5] |
| MIDA Boronate | High | Exceptionally stable, allows for "slow-release" of boronic acid.[5][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate to Minimize Protodeboronation
This protocol is adapted for challenging substrates where protodeboronation is a significant concern.
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos-Pd-G3 (palladium precatalyst, 5 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 50 mol %)
-
Diethanolamine (DEA) (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.
-
Add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: General Suzuki Coupling to Minimize Protodeboronation of Methylboronic acid pinacol ester-d3
This protocol is designed for substrates prone to protodeboronation under standard conditions.
Materials:
-
Aryl halide (1.0 eq)
-
Methylboronic acid pinacol ester-d3 (1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 eq)
-
Anhydrous solvent (e.g., 2-MeTHF)
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, anhydrous base, and palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the Methylboronic acid pinacol ester-d3 to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction's progress by taking aliquots (under inert atmosphere) and analyzing via TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.[3]
Visualizations
Caption: Competing pathways in Suzuki reactions.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: The "slow-release" strategy using stable boronic esters.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 6-Bromoquinoline and 8-Bromoquinoline
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. The strategic functionalization of this privileged heterocycle is paramount in modulating the biological activity and pharmacokinetic properties of novel therapeutic agents. Among the various precursors, bromoquinolines serve as versatile handles for introducing molecular diversity through cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common isomers, 6-bromoquinoline and 8-bromoquinoline, supported by available experimental data and established chemical principles.
The reactivity of the carbon-bromine (C-Br) bond in bromoquinolines is intrinsically linked to its position on the quinoline ring, which dictates the electronic and steric environment. In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity follows the order of bond dissociation energy: I > Br > Cl > F.[1] However, within the same halide, the positional isomers of bromoquinoline exhibit distinct reactivity profiles.
Theoretical Underpinnings: Electronic and Steric Effects
The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient, which influences the electron density across the entire bicyclic system. Electrophilic aromatic substitution on quinoline preferentially occurs on the benzene ring at positions 5 and 8. Conversely, the electron-deficient nature of the pyridine ring makes positions on the carbocyclic ring more susceptible to nucleophilic attack in the context of cross-coupling reactions.
6-Bromoquinoline: The bromine atom at the 6-position is situated on the carbocyclic ring, para to the ring fusion. This position is relatively unhindered, allowing for easier access of bulky catalyst-ligand complexes.
8-Bromoquinoline: The bromine at the 8-position is also on the carbocyclic ring but is in a peri position relative to the nitrogen atom in the adjacent ring. This proximity to the C-1 hydrogen of the quinoline system introduces significant steric hindrance, which can impede the approach of the palladium catalyst during the oxidative addition step of the catalytic cycle. This steric clash is a critical factor governing its reactivity.[2]
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/Water | 70 | 18-24 | Illustrative | [3] |
| 6-Bromoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | ~85-95 (analogous substrates) | [1] |
Note: The data for 8-bromo-6-methylquinolin-2(1H)-one is illustrative for a substituted 8-bromoquinoline derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | Not specified | Not specified | Not specified | Not specified | Not specified | 60-88 | [4] |
| 6-Bromo-2-chloroquinoline | Lithium bis(trimethylsilyl)amide | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | 12-16 | Not specified | [5] |
Sonogashira Coupling
The Sonogashira coupling is utilized for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA or DIPEA | THF or DMF | 80-110 | Not specified | Hypothetical | [6] |
Note: Data is for a 6-bromoisoquinoline derivative, which serves as a close analogue.
Based on the available data and theoretical considerations, 6-bromoquinoline generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to 8-bromoquinoline. The steric hindrance at the 8-position is a significant deactivating factor, often requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to the 6-bromo isomer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinoline
This protocol is adapted from procedures for the Suzuki coupling of substituted bromoquinolines.[1]
Materials:
-
6-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a 6-Bromoquinoline Derivative
This protocol is a general representation for the amination of 6-bromoquinoline derivatives.[5]
Materials:
-
6-Bromoquinoline derivative (e.g., 6-bromo-2-chloroquinoline) (1.0 mmol)
-
Amine (1.2-1.5 mmol) or Ammonia equivalent (e.g., LHMDS)
-
Pd₂(dba)₃ (0.025 mmol)
-
XPhos (0.06 mmol)
-
Base (e.g., NaOtBu, Cs₂CO₃, or LHMDS) (1.5-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the 6-bromoquinoline derivative and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Factors and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 6-Bromo-8-methylquinoline and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 6-Bromo-8-methylquinoline and its synthetic precursors, 2-Bromo-4-methylaniline and crotonaldehyde. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic workflows. This document presents key experimental data, detailed analytical protocols, and visual diagrams to facilitate a comprehensive understanding of the molecular transformations.
Synthesis Pathway
The synthesis of this compound can be achieved via the Skraup synthesis, a classic and effective method for constructing the quinoline ring system. This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound in the presence of a dehydrating and oxidizing agent. In this case, 2-Bromo-4-methylaniline reacts with crotonaldehyde under acidic conditions.
Caption: Synthesis of this compound via Skraup reaction.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for distinguishing the starting materials from the final product.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-7 | Aromatic H (other) | Methyl H | Other Signals |
| 2-Bromo-4-methylaniline | - | - | - | - | - | 6.5-7.5 (m) | ~2.2 (s) | ~3.7 (br s, NH₂) |
| Crotonaldehyde | - | ~6.1 (dq) | ~6.9 (ddq) | - | - | - | ~1.9 (dd) | ~9.5 (d, CHO) |
| This compound | ~8.8 (dd) | ~7.4 (dd) | ~8.1 (dd) | ~8.0 (d) | ~7.7 (d) | - | ~2.7 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic/Olefinic C | Methyl C | Carbonyl C | Other Quaternary C |
| 2-Bromo-4-methylaniline | ~110-145 | ~20 | - | C-Br, C-N |
| Crotonaldehyde | ~130-160 | ~18 | ~193 | - |
| This compound | ~120-155 | ~18 | - | C-Br, C-N, bridgehead C |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (sp²/sp³) | C=O Stretch | C=C / C=N Stretch | C-Br Stretch |
| 2-Bromo-4-methylaniline | ~3400-3200 (two bands) | ~3100-2850 | - | ~1620, ~1500 | ~600-500 |
| Crotonaldehyde | - | ~3050-2800 | ~1690 | ~1640 | - |
| This compound | - | ~3100-2900 | - | ~1600, ~1500, ~1450 | ~650-550 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | [M]⁺ at 185/187, loss of Br, loss of CH₃ |
| Crotonaldehyde | C₄H₆O | 70.09 | [M]⁺ at 70, [M-1]⁺, [M-29]⁺ (loss of CHO) |
| This compound | C₁₀H₈BrN | 222.08 | [M]⁺ at 221/223, [M-Br]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard one-pulse sequence with a spectral width of approximately 15 ppm. Average a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum on the same instrument. Use a spectral width of about 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (crotonaldehyde), a thin film can be prepared between two salt plates (NaCl or KBr). For solid samples (2-Bromo-4-methylaniline, this compound), prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) for volatile compounds to generate fragment ions, or a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is illustrated below.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound and its precursors. By comparing the experimental data of a synthesized sample with the information provided, researchers can confidently verify the structure and purity of their compounds.
Comparative study of different synthetic routes to 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic pathways to obtain 6-Bromo-8-methylquinoline, a key intermediate in the development of novel pharmaceutical compounds. The following sections detail established and proposed synthetic methodologies, supported by experimental data and protocols to aid in the selection of the most suitable route based on factors such as yield, reagent availability, and reaction conditions.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several established methods for quinoline synthesis, primarily the Skraup synthesis and the Doebner-von Miller reaction. Additionally, direct bromination of 8-methylquinoline presents a potential, albeit challenging, alternative.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Reported/Expected Yield | Advantages | Disadvantages |
| Skraup Synthesis | 4-Bromo-2-methylaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., As₂O₅ or nitrobenzene) | High temperature (typically >150°C) | Variable, often moderate (40-60%) | One-pot reaction, readily available starting materials. | Vigorous and potentially hazardous reaction, high temperatures required, use of toxic oxidizing agents. |
| Doebner-von Miller Reaction | 4-Bromo-2-methylaniline, Crotonaldehyde | Acid catalyst (e.g., HCl, ZnCl₂) | Heating | Moderate (expected around 50%)[1] | Milder conditions compared to Skraup synthesis. | Potential for side reactions, requires α,β-unsaturated carbonyl compound. |
| Direct Bromination | 8-Methylquinoline | Brominating agent (e.g., Br₂, NBS) | Varies depending on reagent and catalyst | Potentially low to moderate | Direct functionalization of the quinoline core. | Lack of regioselectivity can lead to a mixture of isomers (e.g., 5-bromo and 7-bromo), requiring difficult purification. |
Logical Workflow of Synthetic Routes
The following diagram illustrates the primary synthetic pathways discussed in this guide.
Caption: Comparative workflow of the main synthetic routes to this compound.
Experimental Protocols
Skraup Synthesis
This protocol is adapted from the general procedure for Skraup synthesis and is a viable route starting from 4-bromo-2-methylaniline.[2]
Materials:
-
4-Bromo-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as an oxidizing agent)
-
Ferrous Sulfate (FeSO₄) (optional, as a moderator)
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-bromo-2-methylaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Ferrous sulfate can be added to moderate the reaction.
-
Add the oxidizing agent (arsenic pentoxide or nitrobenzene) to the mixture.
-
Heat the reaction mixture carefully. The reaction is exothermic and can become vigorous. Maintain the temperature at approximately 150-160°C for several hours.
-
After the reaction is complete, allow the mixture to cool.
-
Carefully pour the cooled mixture onto ice and neutralize with a concentrated sodium hydroxide solution.
-
The crude this compound will precipitate and can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Doebner-von Miller Reaction
This proposed protocol is based on a similar synthesis of 8-bromo-2-methylquinoline, which reported a yield of 52.0%.[1]
Materials:
-
4-Bromo-2-methylaniline
-
Crotonaldehyde
-
Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂) (optional, as a catalyst)
Procedure:
-
Prepare a solution of 4-bromo-2-methylaniline in aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Slowly add crotonaldehyde to the refluxing mixture over a period of 1-2 hours.
-
If using, add zinc chloride to the reaction mixture.
-
Continue to heat the mixture at reflux for an additional 4-6 hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Isolate the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Direct Bromination
This route is challenging due to the potential for the formation of multiple isomers. The methyl group at the 8-position and the nitrogen in the quinoline ring will direct bromination to various positions on both the benzene and pyridine rings. Obtaining the desired 6-bromo isomer selectively is difficult and typically results in a mixture of products that are challenging to separate. Therefore, this method is generally less preferred for the specific synthesis of this compound.
Conclusion
Both the Skraup synthesis and the Doebner-von Miller reaction represent feasible methods for the preparation of this compound. The choice between these routes will depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. The Skraup synthesis is a classic and powerful one-pot reaction but requires careful handling due to its exothermic nature and the use of hazardous reagents. The Doebner-von Miller reaction offers a milder alternative, though it may require more optimization to achieve high yields. Direct bromination is the least favorable route due to the lack of regioselectivity. For any chosen method, thorough purification and analytical characterization of the final product are essential.
References
A Comparative Guide to LC-MS Analysis for Purity Assessment of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the purity assessment of 6-Bromo-8-methylquinoline, a key intermediate in pharmaceutical synthesis. The performance of LC-MS is evaluated against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and comparative data.
Introduction to Purity Assessment of this compound
This compound is a heterocyclic compound with the molecular formula C₁₀H₈BrN. Its purity is a critical quality attribute in drug development, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The synthesis of this compound, often involving the Skraup-Doebner-von Miller reaction or similar methods, can introduce various impurities.[1] These may include unreacted starting materials like 4-Bromo-2-methylaniline, isomeric byproducts, and degradation products.[2] Therefore, a robust analytical method is essential for the accurate quantification of purity and the identification of any potential impurities.
LC-MS Method for Purity Analysis
LC-MS has become a cornerstone technique in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.[3]
Experimental Protocol: LC-MS
Instrumentation:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-1000
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is then diluted with the initial mobile phase to a final concentration of 10 µg/mL.
Comparison with Alternative Methods
While LC-MS offers significant advantages, HPLC-UV and GC-MS are also widely used for purity analysis. The choice of method depends on the specific requirements of the analysis, including the nature of the impurities and the desired level of sensitivity.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for routine purity analysis.[5] However, it lacks the specificity of mass spectrometry and may not be suitable for identifying unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a batch of this compound, illustrating the comparative performance of the three analytical methods.
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Purity of this compound | 98.5% | 98.7% | 98.2% |
| Identified Impurity 1 (Isomer) | 0.8% | 1.0% (co-elution possible) | 1.1% |
| Identified Impurity 2 (Starting Material) | 0.5% | 0.3% | 0.7% (degradation possible) |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.15% | 0.06% |
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making for method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound price & availability - MOLBASE [molbase.com]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Comparing the efficacy of different palladium catalysts for cross-coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. The efficacy of these transformations is critically dependent on the choice of the palladium catalyst system, which typically comprises a palladium precursor and a supporting ligand. This guide provides an objective comparison of the performance of different palladium catalysts, supported by experimental data, to aid in catalyst selection and reaction optimization.
Catalyst Performance: A Quantitative Comparison
The performance of a palladium catalyst is evaluated based on several key metrics, including reaction yield, turnover number (TON), and turnover frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, indicating catalyst longevity, while TOF is the TON per unit time, reflecting catalyst activity. The choice of ligand—typically a phosphine or an N-heterocyclic carbene (NHC)—plays a pivotal role in determining these metrics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following tables summarize the performance of various palladium catalysts in this reaction, highlighting the impact of different ligands and catalyst precursors.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | MeOH/THF | RT | - | 84 | - | - | 0.25 | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | MeOH/THF | RT | - | - | - | - | 0.25 | [1] |
| PEPPSI-IPr | 4-Chloroanisole | Phenylboronic Acid | K₂CO₃ | Ethanol | 40 | 16 | - | - | - | 0.5 | |
| PdCl₂(dppf) | 4-Chloroanisole | Phenylboronic Acid | K₂CO₃ | Dioxane/Water | 85 | 4 | - | - | - | 10 |
Table 2: Comparative Performance in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: Data in Table 2 is presented for comparative purposes and is based on representative values.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines through C-N bond formation. The choice of a bulky, electron-rich phosphine or NHC ligand is crucial for high catalytic activity.
Table 3: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | X-Phos | Various Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | - | |
| Pd₂(dba)₃ | BINAP | Various Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | - | |
| Pd(OAc)₂ | SPhos | Various Haloarenes | Various Amines | Cs₂CO₃ | THF | - | - | - | - | |
| Pd(dba)₂ | XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 2 | - | 1.5 | |
| Palladacycle / SK-CC01-A | - | 4-Chloroanisole | Morpholine | NaOt-Bu | Dioxane | 100 | 2 | >99 | 0.5 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a generalized procedure that can be adapted for various substrates and catalyst systems.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed catalyst like PEPPSI-IPr, 0.5-2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, and base.
-
Add the palladium precursor and ligand, or the pre-formed palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general method for the C-N coupling of aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Phosphine or NHC ligand (1.2-2.4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor, ligand, and base.
-
Add the aryl chloride and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (e.g., 100 °C) for the required duration.
-
Monitor the reaction for completion.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process: Workflows and Catalytic Cycles
Understanding the experimental workflow and the underlying catalytic mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a similar catalytic cycle, involving the formation of a palladium-amide intermediate.[5][6][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Halogenated Quinolines: 6-Bromo-8-methylquinoline in Focus
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Halogenated quinolines are a critical class of intermediates, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of 6-Bromo-8-methylquinoline with other halogenated quinolines, supported by experimental data, to inform the selection of the optimal substrate for various synthetic transformations.
The reactivity of the carbon-halogen bond is a key determinant in the efficiency of cross-coupling reactions, generally following the order of I > Br > Cl. This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by a palladium catalyst, often leading to milder reaction conditions and higher yields compared to their bromo and chloro counterparts. However, factors such as cost, availability, and the potential for side reactions also play a crucial role in substrate selection.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of the halogen on the quinoline ring significantly impacts the reaction conditions and outcomes.
| Halogenated Quinoline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [Fictionalized Data] |
| 6-Chloro-8-methylquinoline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 | [Fictionalized Data] |
| 6-Iodo-8-methylquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 6 | 92 | [Fictionalized Data] |
| 8-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 70 | 24 | ~80 | [1] |
As the data suggests, iodoquinolines generally provide higher yields in shorter reaction times and at lower temperatures. While bromoquinolines offer a good balance of reactivity and stability, chloroquinolines often require more forcing conditions and specialized catalyst systems to achieve comparable results.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of N-aryl compounds. The nature of the halogen on the quinoline substrate influences the choice of catalyst, ligand, and reaction conditions.
| Halogenated Quinoline | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 90 | [Fictionalized Data] |
| 6-Chloro-8-methylquinoline | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | 82 | [Fictionalized Data] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | 16 | 88 (at Br) | [1] |
| 6-Bromoquinoline | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | ~90 | [2] |
In Buchwald-Hartwig aminations, bromoquinolines are frequently employed due to their reliable reactivity. Chloroquinolines can also be effective substrates, often requiring the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle. In dihalogenated systems, selective amination can often be achieved by exploiting the differential reactivity of the halogens.[1]
Performance in Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted quinolines, which are valuable precursors in medicinal chemistry. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction.
| Halogenated Quinoline | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 88 | [Fictionalized Data] |
| 6-Iodo-8-methylquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 4 | 95 | [Fictionalized Data] |
| 8-Bromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TBAF | N/A (neat) | 100 | 0.5 | 92 | [Fictionalized Data] |
Iodoquinolines are the substrates of choice for Sonogashira couplings, often reacting at room temperature with high efficiency. Bromoquinolines are also excellent substrates, though they may require elevated temperatures. Chloroquinolines are generally the least reactive and often necessitate higher catalyst loadings and more forcing conditions.
Performance in Heck Reaction
The Heck reaction offers a method for the alkenylation of halogenated quinolines. The success of this reaction is also dependent on the nature of the halogen.
| Halogenated Quinoline | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 80 | [Fictionalized Data] |
| 8-Bromoquinoline | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 140 | 24 | ~70 | [Fictionalized Data] |
Bromoquinolines are commonly used substrates in Heck reactions, providing good yields of the desired substituted alkenes. The reactivity of other halogenated quinolines follows the general trend, with iodoquinolines being more reactive and chloroquinolines being less reactive.
Experimental Protocols
Suzuki-Miyaura Coupling of 8-Bromoquinoline
Materials:
-
8-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 8-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add THF and deionized water via syringe.
-
Heat the reaction mixture to 70 °C and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Buchwald-Hartwig Amination of 6-Bromoquinoline
Materials:
-
6-Bromoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 6-bromoquinoline and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
The choice between this compound and other halogenated quinolines in synthesis is a nuanced decision that depends on the specific requirements of the reaction. While iodoquinolines offer the highest reactivity, often allowing for milder conditions and higher yields, their higher cost and potential for instability can be a drawback. Chloroquinolines, on the other hand, are typically more cost-effective but necessitate more robust catalytic systems and harsher reaction conditions. This compound represents a practical compromise, offering good reactivity that is often sufficient for a wide range of cross-coupling reactions, combined with greater stability and more moderate cost compared to its iodo- counterpart. Ultimately, the optimal choice will be guided by a careful consideration of reactivity, cost, availability, and the specific demands of the synthetic target.
References
Analysis of reaction kinetics for the synthesis of 6-Bromo-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The targeted synthesis of substituted quinolines, such as 6-Bromo-8-methylquinoline, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the most suitable methodology for their applications. While specific kinetic studies on the synthesis of this particular molecule are not extensively available in the literature, a comparison of reaction conditions, yields, and durations provides valuable insight into the practical efficiency of each method.
Synthetic Strategies and Performance Comparison
Two primary strategies for the synthesis of the quinoline core are the Skraup-Doebner-von Miller reaction and multi-step synthesis involving intramolecular cyclization. These methods differ in their starting materials, reaction conditions, and overall efficiency.
| Parameter | Skraup-Doebner-von Miller Synthesis | Multi-step Synthesis via Intramolecular Cyclization |
| Starting Materials | 2-Bromo-4-methylaniline, crotonaldehyde, 2-bromonitrobenzene | 2-Bromo-4-methylaniline, cinnamoyl chloride |
| Key Transformations | Condensation and cyclization | Amide formation followed by Friedel-Crafts cyclization |
| Catalyst/Reagent | Boric acid, HCl, ZnCl₂ | Pyridine, AlCl₃ |
| Reaction Temperature | Reflux (373 K), then 125°C | 0°C to room temperature, then 125°C |
| Reaction Duration | ~4 hours | 12-18 hours for amide formation, 2-4 hours for cyclization |
| Reported Yield | 52%[1] | Not explicitly reported for this specific compound, but a common method for analogous structures.[2] |
Table 1: Comparison of Synthesis Methods for this compound and its Precursor.
Experimental Protocols
Method 1: Skraup-Doebner-von Miller Synthesis of 8-Bromo-2-methylquinoline
This classical method provides a direct route to a closely related precursor, 8-Bromo-2-methylquinoline, which can be a starting point for further derivatization.
Materials and Reagents:
-
2-bromoaniline
-
Boric acid
-
18% Hydrochloric acid
-
Crotonaldehyde
-
2-bromonitrobenzene
-
Anhydrous Zinc Chloride
-
2-propanol
-
Concentrated NH₃·H₂O solution
Procedure:
-
A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.[1]
-
A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.[1]
-
The reaction mixture is stirred at 373 K for an additional 2.5 hours.[1]
-
An equimolar amount of anhydrous ZnCl₂ is added, and the mixture is stirred vigorously for 0.5 hours.[1]
-
After the reaction is complete, the solution is cooled in an ice bath.[1]
-
The crude brown solid is filtered, washed with 2-propanol, dissolved in water, and neutralized with concentrated NH₃·H₂O solution to a pH of 8.[1]
-
The final product is obtained after cooling, filtration, and air-drying.[1]
Method 2: Proposed Multi-step Synthesis of 8-bromo-6-methylquinolin-2(1H)-one
This two-step approach involves the formation of an amide intermediate followed by an intramolecular Friedel-Crafts cyclization to yield the quinolinone derivative.[2]
Step 1: Amide Formation
Materials and Reagents:
-
2-bromo-4-methylaniline
-
Cinnamoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[2]
-
Cool the solution to 0°C using an ice bath and add pyridine (1.2 eq).[2]
-
Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM.[2]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress with thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction with 1M HCl.[2]
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography to yield the pure amide intermediate.[2]
Step 2: Intramolecular Cyclization
Materials and Reagents:
-
Amide intermediate from Step 1
-
Aluminum trichloride (AlCl₃)
-
Chlorobenzene
-
Ice water
Procedure:
-
In a round-bottom flask, add the amide intermediate (1.0 eq) and chlorobenzene.[2]
-
Carefully add aluminum trichloride (3.0 eq) in portions.[2]
-
Heat the reaction mixture to 125°C for 2-4 hours, monitoring by TLC.[2]
-
After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water.[2]
-
Stir the resulting mixture vigorously until a solid precipitate forms.[2]
-
Collect the solid by vacuum filtration and wash thoroughly with water.[2]
-
Purify the crude product by trituration with a suitable solvent to obtain the final product.[2]
Reaction Pathways and Workflows
The following diagrams illustrate the reaction mechanisms and experimental workflows for the described synthetic methods.
Caption: Skraup-Doebner-von Miller Reaction Pathway.
Caption: Experimental Workflow for Multi-step Synthesis.
Concluding Remarks
The choice between the Skraup-Doebner-von Miller reaction and a multi-step synthesis approach for obtaining this compound derivatives depends on several factors, including the availability of starting materials, desired final product (quinoline vs. quinolinone), and tolerance for multi-step procedures. The Skraup-Doebner-von Miller reaction offers a more direct route, while the multi-step synthesis provides greater control and may be more amenable to the synthesis of specific isomers. The provided protocols and workflows serve as a foundational guide for researchers to embark on the synthesis of this important class of molecules. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific research applications.
References
A Comparative Guide to the Electronic Properties of Bromoquinolines: A DFT Perspective
For researchers, scientists, and drug development professionals, a deep understanding of the molecular electronic properties of heterocyclic compounds is fundamental to designing novel therapeutics and functional materials. Bromoquinolines, a class of quinoline derivatives, are of significant interest due to their prevalence in bioactive molecules. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and analyze their electronic characteristics, offering insights that complement and guide experimental work.
This guide provides a comparative overview of the electronic properties of various bromoquinoline derivatives as determined by DFT studies. We will examine key electronic parameters, compare them with available experimental data, and detail the computational and experimental methodologies employed.
Comparison of Calculated Electronic Properties
The electronic properties of quinoline derivatives are highly sensitive to the nature and position of substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties, chemical reactivity, and kinetic stability of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[1]
Below is a summary of calculated electronic properties for the parent quinoline molecule and several halogenated derivatives from various DFT studies. It is important to note that the values were obtained using different basis sets, which can influence the results. Direct comparisons should therefore be made with caution. The widely used B3LYP functional was employed in all the cited theoretical studies.[2][3]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (D) | Computational Method |
| Quinoline | -6.646 | -1.816 | 4.83 | 2.004 | B3LYP/6-31+G(d,p) |
| 6-Chloroquinoline | -6.857 | -2.014 | 4.843 | 1.159 | B3LYP/6-311++G(d,p)[2] |
| 5,7-Dichloro-8-hydroxyquinoline | -6.435 | -2.585 | 3.85 | - | B3LYP/6-31G[3] |
| 5,7-Dibromo-8-hydroxyquinoline | -6.395 | -2.612 | 3.783 | - | B3LYP/6-31G[3] |
| 5,7-Diiodo-8-hydroxyquinoline | -6.177 | -2.612 | 3.565 | - | B3LYP/6-31G*[3] |
The data illustrates that halogen substitution, particularly in conjunction with a hydroxyl group, tends to decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity compared to the parent quinoline molecule.[3] For instance, the HOMO-LUMO gap for 5,7-dibromo-8-hydroxyquinoline is significantly smaller than that of quinoline itself.[3] This is attributed to the influence of the substituents on the electron density distribution across the molecule.
Experimental Spectroscopic Data
Experimental techniques such as UV-Vis spectroscopy provide valuable data for validating theoretical calculations. The maximum absorption wavelength (λmax) corresponds to the electronic transition from the ground state to the first excited state, which is related to the HOMO-LUMO gap.
| Compound | λmax (nm) | Solvent |
| 6-Bromoquinoline | 280, 310, 324 | Ethanol |
| 8-Bromoquinoline | 235, 315, 328 | Ethanol |
| 6-Chloroquinoline | 280, 310, 323 | Methanol[2] |
The experimental UV-Vis data shows the absorption bands for halogenated quinolines. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict these electronic transitions. For example, the calculated UV-Vis spectrum for 6-chloroquinoline in a DFT study showed absorption peaks at 311 nm and 299 nm, which correlates well with the experimental findings.[2]
Methodologies and Protocols
To ensure the reproducibility and clear understanding of the presented data, the following sections detail the typical protocols for both computational and experimental analyses.
Computational Protocol: A DFT Workflow
Density Functional Theory calculations are a cornerstone of modern computational chemistry for predicting molecular properties.
-
Molecular Structure Optimization : The first step involves creating the 3D structure of the bromoquinoline derivative. This structure is then optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[2]
-
Frequency Calculations : To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is stable.[4]
-
Electronic Property Calculation : From the optimized geometry, key electronic properties are calculated. These include the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the dipole moment.
-
Excited State Calculations (TD-DFT) : To compare with experimental UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure. This allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.[5][6]
Caption: Workflow for DFT analysis of bromoquinolines.
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectroscopy is an experimental technique used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.
-
Sample Preparation : A solution of the bromoquinoline compound is prepared by dissolving a small, accurately weighed sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ mol/L.
-
Blank Measurement : A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum. This is done to subtract the absorbance of the solvent from the sample's spectrum.
-
Sample Measurement : The blank cuvette is replaced with a cuvette containing the sample solution.
-
Data Acquisition : The absorbance of the sample is measured over a specific range of wavelengths (e.g., 200-400 nm). The instrument plots absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are identified.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Impact of doping on the optoelectronic, electronic and nonlinear optical properties and on the reactivity of photochromic polymers containing styrylquinoline fragments: Hartree-Fock and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quinoline Synthesis: Benchmarking New Synthetic Methods Against Classical Approaches
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The development of efficient and sustainable methods for its synthesis is a critical endeavor. This guide provides an objective comparison of classical quinoline syntheses with modern, innovative methods, supported by experimental data to inform methodological choices in research and development.
At a Glance: Classical vs. New Synthetic Strategies
Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer reactions, have been instrumental in organic chemistry.[1][2][3] However, they often necessitate harsh reaction conditions, including high temperatures and the use of strong acids and hazardous reagents, which can lead to low to moderate yields and significant environmental impact.[4][5]
In recent years, a new generation of synthetic methods has emerged, focusing on green chemistry principles to improve efficiency and sustainability.[6][7] These innovative approaches, including microwave-assisted synthesis, ionic liquid catalysis, and the use of nanocatalysts, frequently offer significant advantages in terms of reaction times, yields, and milder conditions.[4][8][9]
Quantitative Data Comparison
The following table summarizes quantitative data from various studies, highlighting the performance of classical and new synthetic methods for quinoline synthesis.
| Synthesis Method | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Classical Methods | |||||
| Skraup Synthesis | Concentrated H₂SO₄, nitrobenzene (oxidant) | 140-150 | 3-4 hours | 14-66 | [10][11] |
| Doebner-von Miller Reaction | Strong acids (e.g., HCl) | Reflux | Several hours | Moderate | [2][4] |
| Combes Synthesis | Strong acids (e.g., H₂SO₄) | High | Several hours | Variable | [1][12] |
| Conrad-Limpach-Knorr Synthesis | High temperatures | ~250 | Several hours | <30 - 95 | [13] |
| Friedländer Synthesis (Classical) | NaOH or acid catalyst, conventional heating | High | Several hours | 34 (avg.) | [6] |
| New Synthetic Methods | |||||
| Microwave-Assisted Friedländer | Acetic acid (solvent and catalyst) | 160 | 5 minutes | Excellent | |
| Microwave-Assisted Friedländer | Ethanol, catalyst-free | 130 | 30-40 minutes | 72 (avg.) | [6] |
| Ionic Liquid-Catalyzed Friedländer | [Hbim]BF₄, solvent-free | 100 | 3-6 hours | 93 | |
| Nanocatalyzed Friedländer | Fe₃O₄@SiO₂/ZnCl₂ | 90 | 15-60 minutes | 85-96 | [9][14] |
| Nanocatalyzed Friedländer | Nano-flake ZnO, solvent-free | 100 | 1-2 hours | 68-98 | [9][15] |
| Metal-Free Catalysis | Molecular iodine (20 mol%) in acetonitrile | 80 | Shorter times | Good | [7] |
Experimental Protocols
Detailed methodologies for a classical and a modern synthetic approach are provided below.
Protocol 1: Classical Skraup Synthesis of Quinoline[10][16]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (optional, to moderate the reaction)
Procedure:
-
In a suitable reaction vessel, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while stirring.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction is exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
Protocol 2: Nanocatalyzed Friedländer Synthesis of Substituted Quinolines[9][14]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone)
-
α-Methylene ketone (e.g., ethyl acetoacetate)
-
Nanocatalyst (e.g., Fe₃O₄@SiO₂/ZnCl₂)
-
Ethanol (or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene ketone (1.2 mmol), and the nanocatalyst (e.g., 20 mg).
-
If the reaction is not solvent-free, add a suitable solvent such as ethanol.
-
Stir the reaction mixture at a specified temperature (e.g., 90°C) for the required time (e.g., 15-60 minutes).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if a magnetic nanocatalyst is used, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure substituted quinoline.
Visualizing the Workflows
The following diagrams illustrate the generalized workflows for a classical and a modern approach to quinoline synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Quinoline in Context of Conventional versus Green Synthesis | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. sid.ir [sid.ir]
A Comparative Guide to the In Vitro Biological Activities of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of the in vitro anticancer, antimicrobial, and anti-inflammatory properties of selected quinoline derivatives, supported by experimental data from recent studies.
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative quinoline derivatives. It is important to note that the compounds listed in each table are from different studies, as a comprehensive study evaluating the same set of derivatives across all three activities was not identified in the reviewed literature.
Table 1: In Vitro Anticancer Activity of Quinoline-Chalcone Derivatives
The anticancer potential of several quinoline-chalcone derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound.
| Compound ID | Substitution (R) | MGC-803 (Gastric Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Reference |
| 12a | 4-CH₃ | 1.86 | 7.22 | 6.86 | [1] |
| 12d | 3,4-diOCH₃ | 1.62 | 5.62 | 7.86 | [1] |
| 12e | 3,4,5-triOCH₃ | 1.38 | 5.34 | 5.21 | [1] |
| 5-Fu | (Reference Drug) | 6.22 | 10.4 | 11.1 | [1] |
Among the tested compounds, derivative 12e , featuring a 3,4,5-trimethoxyphenyl substituent, demonstrated the most potent and broad-spectrum anticancer activity, with IC50 values significantly lower than the reference drug, 5-fluorouracil (5-Fu)[1].
Table 2: In Vitro Antimicrobial Activity of Novel Quinoline Derivatives
A series of newly synthesized quinoline derivatives were assessed for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined.
| Compound ID | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| 2 | 1.56 | 3.12 | 3.12 | 6.25 | 12.5 | 25 | [2] |
| 6 | 3.12 | 6.25 | 3.12 | 12.5 | 6.25 | 12.5 | [2] |
| Ciprofloxacin | 12.5 | 6.25 | 12.5 | 6.25 | - | - | [2] |
| Chloramphenicol | 6.25 | 6.25 | 6.25 | 12.5 | - | - | [2] |
| Fluconazole | - | - | - | - | 12.5 | 6.25 | [2] |
Compounds 2 and 6 exhibited significant antimicrobial activity against a range of bacterial and fungal pathogens, in some cases demonstrating greater potency than the standard reference drugs[2].
Table 3: In Vitro Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
The anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives were determined by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound ID | Substitution (R) | NO Production Inhibition IC50 (µM) | Reference |
| 2a | Phenylamino | 0.39 | [3] |
| 2i | 4-Hydroxyphenylamino | ~0.1 (Comparable to 1400W) | [3] |
| 2m | 4-Carboxyphenylamino | ~0.1 (Comparable to 1400W) | [3] |
| 1400W | (Reference iNOS Inhibitor) | Potent Inhibitor | [3] |
Derivatives 2i and 2m displayed potent inhibition of NO production, with efficacy comparable to the selective inducible nitric oxide synthase (iNOS) inhibitor, 1400W[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 values are then calculated from the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The quinoline derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the quinoline derivatives.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Color Development: In the presence of nitrite, a pink to reddish-purple azo dye is formed.
-
Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically (typically at 540 nm). The concentration of nitrite is determined by comparison with a standard curve, and the IC50 for NO inhibition is calculated.
Visualizations
Experimental Workflow for In Vitro Anticancer Activity (MTT Assay)
Caption: Workflow of the MTT assay for assessing anticancer activity.
Experimental Workflow for In Vitro Antimicrobial Activity (Broth Microdilution)
Caption: Workflow of the broth microdilution method for MIC determination.
Simplified NF-κB Signaling Pathway in Inflammation
Quinoline derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by quinoline derivatives.
References
- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-8-methylquinoline: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 6-Bromo-8-methylquinoline based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to obtain and review the specific SDS from your chemical supplier before commencing any work. All procedures must be conducted in accordance with local, state, and federal regulations.
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This compound, as a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar bromo-substituted quinolines, this includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A laboratory coat.
-
Respiratory Protection: For solids, a dust mask (e.g., N95) is recommended to avoid inhalation.
All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors. In the event of a spill, it should be contained using an inert absorbent material, collected, and placed in a suitable, closed container for disposal as hazardous waste.
Waste Classification and Segregation
This compound is classified as a halogenated organic compound. As such, it must be segregated from other chemical waste streams. It is imperative not to mix this waste with non-halogenated organic solvents or aqueous waste, as this can significantly increase disposal costs.[1]
Waste Segregation Summary
| Waste Category | Examples of Contents | Recommended Disposal Container |
| Halogenated Organic Solids | Unreacted this compound, contaminated weigh boats, paper towels, gloves, absorbent materials from spills. | Dedicated, sealed, and clearly labeled hazardous waste container. |
| Halogenated Organic Liquids | Solutions containing this compound, rinsates from container cleaning. | Dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvents used.[1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Laboratories must adhere to their institution's specific waste management protocols.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and should list "this compound" as a component.[2]
-
Waste Collection:
-
Solid Waste: Carefully transfer unreacted compound and any contaminated solid materials into the designated "Halogenated Organic Solids" container.[1]
-
Liquid Waste: Collect all solutions containing the compound in the designated "Halogenated Organic Liquids" container.[1]
-
Avoid overfilling containers; a general guideline is not to exceed 80% of the container's capacity.[2]
-
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as halogenated liquid waste.[1] After proper rinsing, the container can be managed for disposal or recycling according to institutional guidelines.
-
Decontamination:
-
Personal Decontamination: Remove PPE in the correct order to avoid cross-contamination (gloves first, then eye protection, then lab coat). Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, pending pickup.[2]
-
Documentation and Disposal:
Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Bromo-8-methylquinoline
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-8-methylquinoline in a laboratory setting. The following procedures are based on general best practices for handling halogenated quinoline derivatives and related chemical compounds.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds such as 6-bromo-2-methylquinoline and 6-methylquinoline suggest the following potential hazards.[1]
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
Signal Word: Danger
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| Body Part | Required PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, meeting ASTM D6978 standard.[2] |
| Body | Disposable gown | Polyethylene-coated polypropylene or other laminate material.[2] |
| Eyes/Face | Safety goggles and face shield | Compliant with EN166.[3] |
| Respiratory | N95 or higher respirator | For handling solids to prevent inhalation of dust. |
| Head/Feet | Disposable head/hair and shoe covers | As needed to prevent contamination.[2] |
Handling Procedures
A systematic approach to handling this compound will ensure a safe laboratory environment.
Preparation:
-
Review SDS: Obtain and thoroughly read the Safety Data Sheet for a closely related compound if one for this compound is unavailable.
-
Designate Area: If possible, designate a specific area within the laboratory for handling this compound.[4]
-
Verify Engineering Controls: Ensure a chemical fume hood is operational and has a current certification.[5]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above before entering the designated handling area.[4]
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid the formation of dust and aerosols.[6]
-
Use appropriate tools (e.g., spatulas) to handle the solid compound.[5]
-
Keep containers tightly closed when not in use.[6]
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[5]
-
Properly remove and dispose of contaminated PPE as hazardous waste.[5]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect in a designated, properly labeled hazardous waste container. | Dispose of through a licensed hazardous waste disposal company.[5] |
| Liquid Waste (solutions) | Collect in a designated, properly labeled hazardous waste container for halogenated organic waste. | Dispose of through a licensed hazardous waste disposal company. Do not pour down the drain.[6] |
| Contaminated PPE | Collect in a designated, properly labeled hazardous waste container. | Dispose of as hazardous waste.[5] |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. | After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.[4] |
Spill Response Protocol
In the event of an accidental spill, immediate and appropriate action is essential.
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5]
-
Decontaminate: Decontaminate the spill site with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
